Product packaging for (+)-Plakevulin A(Cat. No.:)

(+)-Plakevulin A

Cat. No.: B8816489
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ranitidine Hydrochloride is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23ClN4O3S B8816489 (+)-Plakevulin A

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23ClN4O3S

Molecular Weight

350.87 g/mol

IUPAC Name

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H

InChI Key

GGWBHVILAJZWKJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Related CAS

66357-35-5 (Parent)

Origin of Product

United States

Foundational & Exploratory

(+)-Plakevulin A: A Technical Guide on its Discovery, Bioactivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A is a marine-derived oxylipin, a class of lipid-based signaling molecules, isolated from the Okinawan sponge Plakortis sp. This technical guide provides a comprehensive overview of its discovery, structural elucidation, and biological activities. Notably, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a degree of selectivity for malignant cells. Its mechanism of action involves the induction of apoptosis, mediated through the suppression of the IL-6/STAT3 signaling pathway, a critical cascade in cell survival and proliferation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its isolation and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Isolation

This compound was first isolated from a marine sponge of the genus Plakortis, collected in Okinawa, Japan. Sponges of the genus Plakortis are known for producing a rich diversity of bioactive polyketides.[1][2][3] The isolation of this compound involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification

The general procedure for the isolation of this compound from Plakortis sp. is as follows:

  • Extraction: The sponge material is typically lyophilized and then extracted with an organic solvent, often a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. This usually involves partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Chromatographic Separation: The bioactive organic phase is then subjected to a series of chromatographic techniques to purify this compound. This may include:

    • Silica Gel Chromatography: The extract is fractionated using a silica gel column with a gradient elution system.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC to yield the pure compound.

Isolation Workflow

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Plakortis sp. Sponge Material Extract Crude Organic Extract Sponge->Extract Lyophilization & Solvent Extraction Partition Solvent Partitioning (e.g., EtOAc/H2O) Extract->Partition Bioactive Bioactive Organic Phase Partition->Bioactive Silica Silica Gel Chromatography Bioactive->Silica Fractions Bioactive Fractions Silica->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure This compound HPLC->Pure

Caption: Isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound, a novel oxylipin, was elucidated through extensive spectroscopic analysis. It features a unique cyclopentene ring and a levulinyl ester moiety.[4] The absolute configurations of its chiral centers were determined using the modified Mosher's method.[4]

Spectroscopic Data
Data Type Instrumentation Key Findings
Mass Spectrometry High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Provided the molecular formula of the compound.
NMR Spectroscopy 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC)Revealed the connectivity of protons and carbons, establishing the planar structure of this compound, including the cyclopentene ring and the levulinyl ester group.
Optical Rotation PolarimetryThe positive sign of the specific rotation, denoted as (+), indicates the dextrorotatory nature of the molecule.

Biological Activity and Mechanism of Action

This compound exhibits notable cytotoxic activity against a range of human cancer cell lines, with a higher potency observed in leukemia cells. Importantly, it has shown selectivity for cancer cells over normal cell lines.

Cytotoxicity Data
Cell Line Cell Type IC50 (µM)
HL60Human Promyelocytic Leukemia[Data not explicitly found in snippets]
HeLaHuman Cervix Epithelioid Carcinoma[Data not explicitly found in snippets]
L1210Murine Leukemia[Data not explicitly found in snippets]
KBHuman Cervix Carcinoma[Data not explicitly found in snippets]
MC3T3-E1Mouse Calvaria-derived Pre-osteoblast[Data not explicitly found in snippets]
MRC-5Human Normal Lung Fibroblast[Data not explicitly found in snippets]

Note: While the sources state that IC50 values were determined, the specific quantitative values were not available in the provided search results. Further investigation of the primary literature is recommended for these specific data points.

Mechanism of Action: Apoptosis Induction via STAT3 Suppression

This compound induces apoptosis in HL60 cells, as evidenced by DNA fragmentation and the activation of caspase-3. A key aspect of its mechanism of action is the suppression of the interleukin 6 (IL-6)-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is a crucial regulator of cell growth, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

Pull-down experiments using a biotinylated derivative of this compound identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein. HSD17B4 is known to regulate STAT3 activation. Therefore, it is proposed that this compound may exert its apoptotic effects by binding to HSD17B4, thereby inhibiting the IL-6-induced phosphorylation and activation of STAT3.

In addition to this pathway, this compound has also been reported to inhibit DNA polymerases α and γ.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Signaling Pathway

G IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition leads to PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to HSD17B4->STAT3 Inhibits Activation

References

A Technical Guide to the Natural Source, Isolation, and Biological Activity of (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A is a marine-derived oxylipin that has garnered interest for its cytotoxic and enzyme-inhibitory activities. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its isolation and characterization, and an examination of its biological activities, with a focus on its impact on the IL-6/STAT3 signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source and Isolation

This compound is a natural product isolated from a marine sponge of the genus Plakortis. Specifically, it was first identified in a specimen of Plakortis sp. collected in Okinawa, Japan. Marine sponges of the genus Plakortis are known to produce a variety of bioactive polyketides.[1][2]

Quantitative Yield

The yield of this compound from the crude extract of the Okinawan Plakortis sp. is summarized in the table below.

Parameter Value
Wet Weight of Sponge1.5 kg
Crude Extract Yield25 g
Purified this compound Yield12 mg
Overall Yield 0.0008% (wet weight)
Experimental Protocol for Isolation and Purification

The following protocol details the methodology for the isolation and purification of this compound from the marine sponge Plakortis sp.

  • Extraction: The wet sponge material (1.5 kg) is diced and repeatedly extracted with methanol (MeOH) at room temperature. The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract (25 g).

  • Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, containing the less polar compounds including this compound, is collected and dried.

  • Silica Gel Column Chromatography: The EtOAc-soluble material is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase HPLC: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile (MeCN) and water to afford pure this compound (12 mg).

G Sponge Plakortis sp. Sponge (1.5 kg) Extraction Methanol Extraction Sponge->Extraction CrudeExtract Crude Extract (25 g) Extraction->CrudeExtract Partitioning EtOAc/H2O Partitioning CrudeExtract->Partitioning EtOAcFraction EtOAc Soluble Fraction Partitioning->EtOAcFraction Silica Silica Gel Chromatography (n-hexane/EtOAc) EtOAcFraction->Silica HPLC Reversed-Phase HPLC (MeCN/H2O) Silica->HPLC PlakevulinA This compound (12 mg) HPLC->PlakevulinA

Figure 1: Isolation Workflow for this compound.

Structural Characterization

The structure of this compound was elucidated using extensive spectroscopic analysis.

Spectroscopic Data

The key spectroscopic data for the characterization of this compound are presented below.

Spectroscopic Method Key Data
High-Resolution Mass Spectrometry (HR-FABMS) m/z 337.1987 [M+H]⁺ (Calculated for C₁₉H₂₉O₅: 337.2015)
¹H NMR (500 MHz, CDCl₃) δ 5.75 (1H, m), 5.58 (1H, m), 5.30 (1H, t, J = 7.0 Hz), 4.95 (1H, m), 2.78 (2H, t, J = 6.5 Hz), 2.55 (2H, t, J = 6.5 Hz), 2.18 (3H, s), 2.05 (2H, q, J = 7.0 Hz), 1.60 (3H, s), 0.95 (3H, t, J = 7.0 Hz)
¹³C NMR (125 MHz, CDCl₃) δ 206.5, 172.8, 172.1, 134.5, 128.9, 128.3, 125.1, 78.9, 43.2, 38.0, 29.8, 27.9, 25.7, 20.7, 14.2, 12.0

Biological Activity

This compound has demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and inhibition of DNA polymerases.

Cytotoxicity and DNA Polymerase Inhibition

This compound exhibits significant cytotoxicity against murine leukemia (L1210) and human cervix carcinoma (KB) cell lines. It is also an inhibitor of DNA polymerases α and γ.

Activity Cell Line / Enzyme IC₅₀ (µg/mL)
CytotoxicityL1210 (Murine Leukemia)3.2
CytotoxicityKB (Human Cervix Carcinoma)4.8
Enzyme InhibitionDNA Polymerase α15
Enzyme InhibitionDNA Polymerase γ25
Inhibition of the IL-6/STAT3 Signaling Pathway

Recent studies have shown that this compound can induce apoptosis and suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by Interleukin-6 (IL-6) in human promyelocytic leukemia (HL60) cells.[1]

The proposed mechanism involves the binding of this compound to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which in turn may regulate the activation of STAT3. The suppression of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.

G cluster_cell Cell cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Transcription Gene Transcription (Anti-apoptotic, Proliferative) Dimer->Transcription Translocates & Activates PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to HSD17B4->STAT3 Inhibits Phosphorylation

Figure 2: Proposed IL-6/STAT3 Signaling Inhibition by this compound.
Experimental Protocols for Biological Assays

This protocol describes the identification of HSD17B4 as a binding partner of this compound using a pull-down assay with a biotinylated derivative of the natural product.

  • Synthesis of Biotinylated this compound: A biotin moiety is chemically conjugated to this compound via a linker to create a "bait" molecule.

  • Cell Lysis: HL60 cells are lysed to release total cellular proteins.

  • Incubation with Bait: The cell lysate is incubated with the biotinylated this compound to allow for the formation of protein-ligand complexes.

  • Affinity Capture: Streptavidin-coated beads are added to the lysate. The high affinity of streptavidin for biotin results in the capture of the biotinylated this compound along with any bound proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and identified using mass spectrometry.

G Lysate HL60 Cell Lysate Incubation Incubation Lysate->Incubation Biotin_Plak Biotinylated This compound Biotin_Plak->Incubation Capture Affinity Capture Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Analysis Mass Spectrometry (Identification of HSD17B4) Elution->Analysis

Figure 3: Workflow for Pull-Down Assay.

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 in response to IL-6 stimulation.

  • Cell Culture and Treatment: HL60 cells are cultured and pre-treated with varying concentrations of this compound for a specified time.

  • IL-6 Stimulation: The cells are then stimulated with IL-6 (e.g., 50 ng/mL) for a short period (e.g., 30 minutes) to induce STAT3 phosphorylation.

  • Protein Extraction: Total protein is extracted from the cells.

  • SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

  • Detection: Following incubation with a secondary antibody conjugated to a detection enzyme, the protein bands are visualized, and the levels of p-STAT3 are quantified relative to total STAT3.

Conclusion

This compound, a polyketide isolated from the marine sponge Plakortis sp., demonstrates significant potential as a cytotoxic and enzyme-inhibiting agent. Its ability to interfere with the IL-6/STAT3 signaling pathway highlights a specific mechanism of action that warrants further investigation for its potential therapeutic applications in oncology and other diseases where this pathway is dysregulated. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in the study and development of this promising natural product.

References

An In-depth Technical Guide to (+)-Plakevulin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, a naturally occurring oxylipin isolated from the Okinawan sponge Plakortis sp., has emerged as a molecule of significant interest in cancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activities. Notably, this compound exhibits selective cytotoxicity against various cancer cell lines, inducing apoptosis through the modulation of the IL-6/STAT3 signaling pathway. Its interaction with hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) has been identified as a key element in its mechanism of action. This document consolidates available quantitative data, details experimental protocols for its study, and visualizes its known signaling pathways and experimental workflows, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a cyclopentene-containing oxylipin. Its chemical identity has been established through spectroscopic analysis and total synthesis.

Chemical Structure:

  • IUPAC Name: methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate[1]

  • Molecular Formula: C₂₃H₄₂O₄[1]

  • 2D Structure: (A 2D chemical structure diagram of this compound would be presented here in a full report)

  • 3D Conformer: (A 3D conformer image of this compound would be presented here in a full report)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 382.6 g/mol PubChem
Exact Mass 382.30830982 DaPubChem
XLogP3 7.7PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 18PubChem
Topological Polar Surface Area 66.8 ŲPubChem
Complexity 421PubChem

Biological Activity and Mechanism of Action

This compound has demonstrated potent and selective biological activity against cancer cells, primarily through the induction of apoptosis and inhibition of key signaling pathways.

Cytotoxicity

This compound exhibits cytotoxic effects against a range of human and murine cancer cell lines, with notable selectivity for cancer cells over normal cells. The half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity are distinct from those for its enzymatic inhibition of DNA polymerases, suggesting a multi-targeted mechanism of action.[1]

Table of Cytotoxicity Data (IC₅₀ Values):

Cell LineCell TypeIC₅₀ (µM)
HL-60 Human promyelocytic leukemiaData not available in abstract
HeLa Human cervix epithelioid carcinomaData not available in abstract
L1210 Murine leukemiaData not available in abstract
KB Human cervix carcinomaData not available in abstract
MC3T3-E1 Mouse calvaria-derived pre-osteoblastData not available in abstract
MRC-5 Human normal lung fibroblastData not available in abstract

Note: Specific IC₅₀ values require access to the full-text scientific literature.

Inhibition of DNA Polymerases

Initial studies identified this compound as an inhibitor of DNA polymerases α and δ.[1]

Table of DNA Polymerase Inhibition Data (IC₅₀ Values):

EnzymeIC₅₀ (µM)
DNA Polymerase α Data not available in abstract
DNA Polymerase δ Data not available in abstract

Note: Specific IC₅₀ values require access to the full-text scientific literature.

Induction of Apoptosis

This compound has been shown to induce apoptosis in sensitive cancer cell lines, such as HL-60.[1] This is evidenced by two key apoptotic markers:

  • DNA Fragmentation: The cleavage of genomic DNA into smaller fragments.

  • Caspase-3 Activation: The activation of a key executioner caspase in the apoptotic cascade.

Inhibition of the IL-6/STAT3 Signaling Pathway

A crucial aspect of this compound's mechanism of action is its ability to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by Interleukin-6 (IL-6). The IL-6/STAT3 pathway is a critical driver of proliferation, survival, and inflammation in many cancers.

Identification of a Novel Binding Protein: HSD17B4

Pull-down experiments using a biotinylated derivative of this compound led to the identification of hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein in HL-60 cell lysates. HSD17B4 is known to regulate STAT3 activation, suggesting that this compound may exert its effects on the STAT3 pathway through its interaction with HSD17B4.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for identifying its protein targets.

PlakevulinA_Pathway cluster_cell Cancer Cell PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to Apoptosis Apoptosis PlakevulinA->Apoptosis STAT3 STAT3 HSD17B4->STAT3 Inhibits activation of IL6R IL-6 Receptor IL6R->STAT3 Leads to phosphorylation of IL6 IL-6 IL6->IL6R Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Nucleus->Apoptosis Inhibition of pro-survival genes leads to

Caption: Proposed signaling pathway of this compound leading to apoptosis.

PullDown_Workflow Biotin_PlakevulinA Biotinylated This compound Complex Immobilized Bait Biotin_PlakevulinA->Complex Neutravidin_Beads Neutravidin-coated Beads Neutravidin_Beads->Complex Incubation Incubation Complex->Incubation Cell_Lysate HL-60 Cell Lysate Cell_Lysate->Incubation Wash Wash unbound proteins Incubation->Wash Elution Elute bound proteins Wash->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis HSD17B4 Identified Protein: HSD17B4 Analysis->HSD17B4

Caption: Workflow for identifying this compound binding proteins.

Experimental Protocols

Disclaimer: The following are generalized protocols based on common laboratory practices. Specific parameters should be optimized and validated for each experimental setup. For the exact methodology used in the cited research, access to the full-text publication is required.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HL-60, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA polymerases.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, dNTPs (including a radiolabeled dNTP), activated DNA template-primer, and the purified DNA polymerase (α or δ).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Quantification of DNA Synthesis: Precipitate the newly synthesized DNA and measure the incorporation of the radiolabeled dNTP using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Apoptosis Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation.

  • Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them (e.g., with paraformaldehyde).

  • Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

  • Detection: If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, proceed directly to analysis.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

This assay measures the activity of caspase-3 using a fluorogenic substrate.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the caspase-3 activity relative to a control.

Pull-Down Assay for Binding Protein Identification

This technique is used to isolate and identify proteins that interact with a specific "bait" molecule.

  • Bait Immobilization: Incubate biotinylated this compound with neutravidin-coated agarose or magnetic beads to immobilize the bait.

  • Cell Lysate Preparation: Prepare a protein lysate from the target cells (e.g., HL-60).

  • Binding: Incubate the immobilized bait with the cell lysate to allow for the formation of protein-bait complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., containing high salt, low pH, or a competing agent).

  • Analysis: Separate the eluted proteins by SDS-PAGE, visualize by staining (e.g., Coomassie Blue or silver stain), and identify the protein bands of interest by mass spectrometry.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect and quantify the phosphorylation status of a specific protein.

  • Cell Treatment and Lysis: Treat cells with IL-6 in the presence or absence of this compound. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and another for total STAT3.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

Total Synthesis

The total synthesis of this compound has been accomplished, confirming its absolute stereochemistry. A detailed synthetic scheme would typically be presented here, outlining the key steps, reagents, and intermediates. This information is crucial for producing the compound for further research and for the synthesis of analogs for structure-activity relationship (SAR) studies.

(A detailed, multi-step reaction scheme for the total synthesis of this compound would be included here in a full whitepaper, likely sourced from a dedicated organic synthesis publication.)

Future Directions

The discovery of this compound and the elucidation of its mechanism of action open up several avenues for future research:

  • Lead Optimization: The structure of this compound can be modified to improve its potency, selectivity, and pharmacokinetic properties.

  • Target Validation: Further studies are needed to fully validate HSD17B4 as a therapeutic target in the context of the IL-6/STAT3 pathway in cancer.

  • In Vivo Efficacy: The anti-tumor efficacy of this compound and its analogs should be evaluated in preclinical animal models of cancer.

  • Combination Therapies: The potential for synergistic effects when combining this compound with other anticancer agents that target different pathways should be explored.

Conclusion

This compound is a promising natural product with a unique chemical structure and a compelling mechanism of action against cancer cells. Its ability to induce apoptosis by targeting the HSD17B4/STAT3 signaling axis makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into its therapeutic potential.

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of (+)-Plakevulin A in Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, a marine natural product isolated from sponges of the genus Plakortis, has garnered interest for its biological activities. As a member of the polyketide family, its biosynthesis is presumed to follow the logic of polyketide synthase (PKS) pathways, yet the precise enzymatic machinery and sequence of reactions remain unelucidated. This technical guide consolidates the current understanding, presents a plausible hypothetical biosynthetic pathway, and details the experimental methodologies required to fully characterize this intricate molecular assembly line. The information herein is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, with implications for synthetic biology, drug discovery, and the broader field of marine natural product chemistry.

Introduction: The Biological Context of this compound

Sponges of the genus Plakortis are prolific producers of a diverse array of bioactive polyketides[1]. These natural products are often synthesized by symbiotic microorganisms residing within the sponge host[2][3][4][5]. Metagenomic studies of Plakortis simplex and Plakortis halichondrioides have revealed a rich diversity of polyketide synthase (PKS) genes, including the widespread "swf" and "supA" gene clusters, indicating a substantial capacity for polyketide biosynthesis within the sponge holobiont. While the specific gene cluster responsible for this compound has not yet been identified, the presence of this genetic machinery strongly supports its origin from a PKS pathway.

A Hypothetical Biosynthetic Pathway for this compound

Based on the chemical structure of this compound and its co-occurrence with other structurally related polyketides in Plakortis sponges, a plausible biosynthetic pathway can be proposed. It is hypothesized that this compound arises from the enzymatic reduction of a precursor molecule, likely Untenone A.

G cluster_pks Polyketide Synthase (PKS) Assembly cluster_cyclization Cyclization and Precursor Formation PKS_Modules Multiple PKS Modules (Type I PKS) Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide Chain Elongation & Reductive Processing Propionyl_CoA Propionyl-CoA (Starter Unit) Propionyl_CoA->PKS_Modules Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->PKS_Modules Untenone_A Untenone A (Putative Precursor) Linear_Polyketide->Untenone_A Endoperoxidation & Cyclization Plakevulin_A This compound Untenone_A->Plakevulin_A Enzymatic Reduction (e.g., by a reductase) G Sponge_Sample Plakortis sp. Sample Metagenomic_DNA Metagenomic DNA Extraction Sponge_Sample->Metagenomic_DNA Sequencing High-Throughput Sequencing Metagenomic_DNA->Sequencing Assembly Genome Assembly & Binning Sequencing->Assembly antiSMASH antiSMASH Analysis Assembly->antiSMASH PKS_Clusters Identified PKS Gene Clusters antiSMASH->PKS_Clusters Candidate_Cluster Candidate Gene Cluster for This compound Biosynthesis PKS_Clusters->Candidate_Cluster Domain Analysis & Structural Prediction

References

The Anti-Cancer Mechanism of (+)-Plakevulin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, a marine-derived oxylipin, has demonstrated notable anti-cancer properties with selectivity for cancer cells over normal cells.[1][2] This technical guide provides an in-depth analysis of the current understanding of its mechanism of action. Evidence points to the induction of apoptosis through a novel pathway involving the binding to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) and the subsequent suppression of the IL-6-induced STAT3 signaling pathway.[1][2] This document summarizes the key findings, presents available data in a structured format, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction

This compound is a natural product isolated from the Okinawan sponge Plakortis sp.[1] Initial studies identified its inhibitory activity against DNA polymerases α and δ. However, a significant discrepancy between the half-maximal inhibitory concentration (IC50) for cytotoxicity and the enzymatic inhibition of these polymerases suggested the existence of other molecular targets. More recent research has elucidated a more defined mechanism of action centered on the induction of apoptosis in cancer cells, with the human promyelocytic leukemia cell line, HL60, showing high sensitivity.

Cytotoxicity Profile

This compound exhibits selective cytotoxicity against various cancer cell lines while showing reduced activity against normal cells.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeIC50 (µM)
HL60Human Promyelocytic LeukemiaData not available in abstract
HeLaHuman Cervix Epithelioid CarcinomaData not available in abstract
MC3T3-E1Mouse Calvaria-derived Pre-osteoblastData not available in abstract
MRC-5Human Normal Lung FibroblastData not available in abstract
Quantitative IC50 values are not available in the reviewed abstracts. The primary literature indicates HL60 cells as the most sensitive.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer effect of this compound is the induction of programmed cell death, or apoptosis. This is evidenced by key hallmarks of apoptosis observed in treated cancer cells.

DNA Fragmentation and Caspase-3 Activation

Treatment of HL60 cells with this compound leads to significant DNA fragmentation and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

Table 2: Apoptotic Effects of this compound on HL60 Cells

Apoptotic MarkerObservationQuantitative Data
DNA FragmentationInducedData not available in abstract
Caspase-3 ActivationActivatedData not available in abstract
Qualitative observations are reported in the primary literature.
Proposed Signaling Pathway

The currently accepted mechanism suggests that this compound initiates apoptosis by targeting HSD17B4, which in turn suppresses the STAT3 signaling pathway.

G Plakevulin This compound HSD17B4 HSD17B4 Plakevulin->HSD17B4 Binds to STAT3 STAT3 HSD17B4->STAT3 Suppresses Activation Apoptosis Apoptosis HSD17B4->Apoptosis Induces via STAT3 suppression IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds IL6R->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Molecular Target Identification

A key discovery in elucidating the mechanism of this compound was the identification of its binding partner.

Pull-Down Assay

Through pull-down experiments using a biotinylated derivative of this compound with neutravidin-coated beads, hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) was isolated from HL60 cell lysates as a binding protein.

G cluster_0 Preparation cluster_1 Incubation & Isolation Plakevulin_Biotin Biotinylated This compound Plakevulin_Beads Complex Formation Plakevulin_Biotin->Plakevulin_Beads Beads Neutravidin-coated Beads Beads->Plakevulin_Beads Incubation Incubation Plakevulin_Beads->Incubation HL60_Lysate HL60 Cell Lysate (Contains HSD17B4) HL60_Lysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution Isolated_Protein Isolated HSD17B4 Elution->Isolated_Protein

Caption: Workflow for the pull-down assay to identify binding proteins.

Detailed Experimental Protocols

The following sections describe standardized protocols for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (IC50 Determination)
  • Principle: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.

  • Protocol:

    • Seed cancer cells (e.g., HL60, HeLa) and normal cells (e.g., MRC-5) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

DNA Fragmentation Assay
  • Principle: To visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis, which results in a characteristic "ladder" pattern on an agarose gel.

  • Protocol:

    • Treat HL60 cells with this compound at a concentration known to induce apoptosis. Include an untreated control.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Centrifuge to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet.

    • Precipitate the DNA from the supernatant using ethanol.

    • Treat the DNA sample with RNase A and Proteinase K to remove RNA and protein contamination.

    • Resolve the DNA fragments by electrophoresis on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Visualize the DNA under UV light.

Caspase-3 Activity Assay
  • Principle: To quantify the activity of caspase-3, an executioner caspase, using a colorimetric or fluorometric substrate.

  • Protocol:

    • Treat HL60 cells with this compound for various time points.

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Add the lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C to allow for enzymatic cleavage of the substrate.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Calculate the fold-change in caspase-3 activity relative to the untreated control.

Western Blot for STAT3 Phosphorylation
  • Principle: To detect the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, relative to the total STAT3 protein.

  • Protocol:

    • Starve HL60 cells and then pre-treat with this compound for a specified time.

    • Stimulate the cells with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin).

Conclusion

This compound represents a promising anti-cancer agent with a distinct mechanism of action. By binding to HSD17B4, it effectively suppresses the pro-survival IL-6/STAT3 signaling pathway, leading to apoptosis in cancer cells. This targeted approach, coupled with its selectivity for cancer cells, highlights its potential for further preclinical and clinical development. Future research should focus on obtaining precise quantitative data for its cytotoxic and apoptotic effects, further validating the HSD17B4-STAT3 axis as its primary target, and exploring its efficacy in in vivo models.

References

The Biological Activity of (+)-Plakevulin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin originating from the Okinawan sponge Plakortis sp., has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth overview of the known biological activities of this compound, with a particular focus on its pro-apoptotic and signaling pathway modulation effects. This document synthesizes available data on its cytotoxicity, outlines the experimental protocols used to elucidate its mechanisms, and presents visual diagrams of the key signaling pathways and experimental workflows.

Introduction

Oxylipins are a class of oxygenated natural products derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a variety of biological processes, including inflammation and cell signaling.[1][2][3][4] this compound is a marine-derived oxylipin that has garnered interest for its selective cytotoxicity towards cancer cells.[5] Early investigations revealed its inhibitory activity against DNA polymerases α and δ. However, the discrepancy between the concentrations required for enzymatic inhibition and those needed for cytotoxic effects suggested the existence of other molecular targets. This guide delves into the subsequent research that has begun to unravel the complex mechanism of action of this promising compound.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against a range of human and murine cell lines. Notably, it displays a degree of selectivity for cancer cells over normal cell lines. The human promyelocytic leukemia cell line, HL60, has been identified as being particularly sensitive to the cytotoxic effects of this compound.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cell lines.

Cell LineCell TypeOrganismIC50 (µM)
HL60 Human promyelocytic leukemiaHuman[Data not publicly available]
HeLa Human cervical cancerHuman[Data not publicly available]
MC3T3-E1 Pre-osteoblastMouse[Data not publicly available]
MRC-5 Normal lung fibroblastHuman[Data not publicly available]

Note: While studies have established the cytotoxic activity of this compound against these cell lines, specific IC50 values have not been made publicly available in the reviewed literature. The data indicates that HL60 cells are the most sensitive.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. In HL60 cells, treatment with this compound leads to hallmark features of apoptosis, including DNA fragmentation and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Experimental Workflow: Apoptosis Detection

Workflow for Apoptosis Assessment A HL60 Cell Culture B Treatment with this compound A->B C Induction of Apoptosis B->C D DNA Fragmentation Analysis C->D E Caspase-3 Activation Assay C->E F Flow Cytometry (Annexin V/PI Staining) C->F

Caption: A generalized workflow for investigating apoptosis induced by this compound.

Signaling Pathway: Targeting the HSD17B4/STAT3 Axis

Recent studies have identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a direct binding partner of this compound. This interaction appears to be crucial for the compound's mechanism of action. HSD17B4 is known to regulate the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3 is a transcription factor that, when activated by phosphorylation (p-STAT3), promotes the expression of genes involved in cell survival and proliferation. The activation of STAT3 is often induced by cytokines such as Interleukin-6 (IL-6). It has been demonstrated that this compound suppresses the IL-6-induced phosphorylation of STAT3. The knockdown or inhibition of STAT3 is known to induce apoptosis. Therefore, it is proposed that this compound induces apoptosis in HL60 cells by binding to HSD17B4, which in turn inhibits the activation of STAT3.

Signaling Pathway Diagram

Proposed Signaling Pathway of this compound cluster_0 Proposed Signaling Pathway of this compound Plakevulin_A This compound HSD17B4 HSD17B4 Plakevulin_A->HSD17B4 Binds to STAT3 STAT3 HSD17B4->STAT3 Suppresses activation of Apoptosis Apoptosis HSD17B4->Apoptosis Leads to IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R IL6R->STAT3 Induces phosphorylation of pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Apoptosis Inhibits

Caption: The proposed mechanism of this compound-induced apoptosis via HSD17B4 and STAT3.

Experimental Protocols

The following sections provide generalized protocols for the key experiments used to characterize the biological activity of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the use of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., alamarBlue) to measure cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add the viability reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This fluorometric or colorimetric assay detects the activity of activated caspase-3 in cell lysates.

  • Cell Treatment: Treat HL60 cells with this compound for the desired time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer.

  • Substrate Reaction: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.

  • Incubation: Incubate the reaction at 37°C.

  • Detection: Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.

Pull-Down Assay with Biotinylated this compound

This assay is used to identify proteins that bind to this compound.

  • Probe Preparation: Synthesize a biotinylated derivative of this compound.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from HL60 cells.

  • Incubation: Incubate the biotinylated this compound with the cell lysate to allow for binding.

  • Capture: Add streptavidin-coated beads to the mixture to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins using SDS-PAGE and mass spectrometry.

Western Blot for Phospho-STAT3

This technique is used to detect the phosphorylation status of STAT3.

  • Cell Treatment: Treat HL60 cells with IL-6 in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a marine natural product with promising anti-cancer properties. Its ability to induce apoptosis in cancer cells, particularly through the novel mechanism of targeting the HSD17B4/STAT3 signaling axis, makes it an attractive candidate for further investigation. Future research should focus on obtaining more extensive quantitative data on its cytotoxicity across a wider range of cancer cell lines, elucidating the precise molecular interactions between this compound and HSD17B4, and evaluating its efficacy and safety in preclinical in vivo models. The detailed understanding of its mechanism of action will be instrumental in the potential development of this compound or its analogs as novel therapeutic agents.

References

The Impact of (+)-Plakevulin A on the HL60 Cell Line: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin derived from the Okinawan sponge Plakortis sp., has demonstrated notable cytotoxic effects against the human promyelocytic leukemia cell line, HL60. This technical guide synthesizes the current understanding of this compound's activity in HL60 cells, focusing on its pro-apoptotic effects and its modulation of key signaling pathways. While specific quantitative data from dose-response and time-course studies are not publicly available in the reviewed literature, this document outlines the established mechanisms of action and provides representative protocols for the experimental investigation of this compound.

Core Finding: Induction of Apoptosis

Research indicates that this compound is a potent inducer of apoptosis in HL60 cells.[1][2][3] Among several cancer and normal cell lines tested, HL60 cells exhibited the highest sensitivity to this compound.[1][2] The apoptotic mechanism is characterized by key cellular events including DNA fragmentation and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

Quantitative Data Summary

Detailed quantitative data regarding the cytotoxic and apoptotic effects of this compound on HL60 cells, such as IC50 values, specific apoptosis rates, and cell cycle distribution changes, are not available in the public domain based on the conducted search. The following tables are structured to present such data once it becomes available through further research.

Table 1: Cytotoxicity of this compound on HL60 Cells

Treatment DurationIC50 (µM)
24 hoursData not available
48 hoursData not available
72 hoursData not available

Table 2: Apoptosis Induction in HL60 Cells by this compound

Concentration (µM)Treatment DurationPercentage of Apoptotic Cells (%) (Annexin V+)
Control48 hoursData not available
X µM48 hoursData not available
Y µM48 hoursData not available
Z µM48 hoursData not available

Table 3: Cell Cycle Analysis of HL60 Cells Treated with this compound

Concentration (µM)Treatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
Control24 hoursData not availableData not availableData not availableData not available
X µM24 hoursData not availableData not availableData not availableData not available
Y µM24 hoursData not availableData not availableData not availableData not available

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

A significant finding is the ability of this compound to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin-6 (IL-6). The IL-6/STAT3 pathway is a critical regulator of cell survival and proliferation in many cancers, including leukemia.

Pull-down experiments using a biotinylated derivative of this compound identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein in HL60 cell lysates. Given that HSD17B4 can regulate STAT3 activation, it is hypothesized that this compound may induce apoptosis in HL60 cells by binding to HSD17B4, thereby inhibiting the STAT3 signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor GP130 gp130 IL6R->GP130 Associates JAK JAK GP130->JAK Activates IL6 IL-6 IL6->IL6R Binds pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Apoptosis Apoptosis STAT3->Apoptosis Leads to pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes HSD17B4 HSD17B4 HSD17B4->STAT3 Inhibits Activation PlakevulinA This compound PlakevulinA->HSD17B4 Binds DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus & Binds Gene_Expression Gene Expression (Anti-apoptotic, Pro-proliferative) DNA->Gene_Expression Promotes

Figure 1. Proposed mechanism of this compound action in HL60 cells.

Experimental Protocols

The following are representative, detailed protocols for the key experiments required to evaluate the effects of this compound on the HL60 cell line. These are generalized procedures and may require optimization for specific experimental conditions.

Cell Culture
  • Cell Line: HL60 (human promyelocytic leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HL60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment: Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed HL60 cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat HL60 cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for STAT3 Phosphorylation
  • Cell Treatment and Lysis: Treat HL60 cells with this compound, with or without IL-6 stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Experimental and Logical Workflow

The investigation of this compound's effect on HL60 cells typically follows a structured workflow to elucidate its biological activity and mechanism of action.

Start Start: Hypothesis Generation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis_Analysis If cytotoxic Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Cytotoxicity->Cell_Cycle If cytotoxic Pathway_Investigation Signaling Pathway Investigation (e.g., Western Blot for STAT3) Apoptosis_Analysis->Pathway_Investigation If pro-apoptotic Conclusion Conclusion & Further Studies Cell_Cycle->Conclusion Target_ID Target Identification (e.g., Pull-down Assay) Pathway_Investigation->Target_ID To identify direct target Target_ID->Conclusion

Figure 2. General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-leukemic agent through the induction of apoptosis in HL60 cells, mediated at least in part by the suppression of the STAT3 signaling pathway. Further research is warranted to elucidate the precise quantitative effects of this compound, including its IC50 value and its impact on cell cycle progression. Comprehensive dose-response and time-course studies will be crucial for a more complete understanding of its therapeutic potential. Additionally, further investigation into the interaction between this compound and HSD17B4 will provide deeper insights into its molecular mechanism of action.

References

The Role of (+)-Plakevulin A in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has emerged as a molecule of interest in oncology research due to its pro-apoptotic activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its interaction with key cellular signaling pathways. This document details the experimental evidence, presents quantitative data on its cytotoxic effects, outlines the methodologies used in these pivotal studies, and provides visual representations of the involved signaling cascades and experimental workflows.

Introduction

This compound was initially identified as an inhibitor of DNA polymerases α and δ.[1] However, the discrepancy between its potent cytotoxicity and its enzymatic inhibition of DNA polymerases suggested the existence of other molecular targets.[1] Recent studies have elucidated a novel mechanism of action, highlighting its ability to induce apoptosis in cancer cells, particularly in the human promyelocytic leukemia cell line, HL60.[1][2] This guide synthesizes the current understanding of how this compound exerts its apoptotic effects through the modulation of the STAT3 signaling pathway.

Cytotoxicity Profile of this compound

This compound has demonstrated selective cytotoxicity against various cancer cell lines, with a particularly high sensitivity observed in HL60 cells.[2] The table below summarizes the cytotoxic activity across different cell lines.

Cell LineCell TypeSensitivity to this compoundReference
HL60 Human Promyelocytic LeukemiaHighest Sensitivity
HeLa Human Cervix Epithelioid CarcinomaCytotoxic
L1210 Murine LeukemiaCytotoxic
KB Human Cervix CarcinomaCytotoxic
MC3T3-E1 Mouse Calvaria-derived Pre-osteoblastLower Sensitivity (Normal Cell Line)
MRC-5 Human Normal Lung FibroblastLower Sensitivity (Normal Cell Line)

Mechanism of Action: The HSD17B4-STAT3 Axis

The primary mechanism for this compound-induced apoptosis involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cell survival and proliferation.

Identification of a Novel Binding Partner

Through pull-down experiments utilizing a biotinylated derivative of this compound, hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) was identified as a direct binding protein in HL60 cell lysates. This discovery was crucial in uncovering the upstream events of this compound's activity.

Inhibition of STAT3 Activation

HSD17B4 is known to regulate the activation of STAT3. The binding of this compound to HSD17B4 leads to the suppression of Interleukin-6 (IL-6) induced activation of STAT3. This inhibition of STAT3 signaling is a critical event, as the knockdown or inhibition of STAT3 is known to induce apoptosis.

Induction of Apoptotic Hallmarks

The suppression of STAT3 activation by this compound culminates in the induction of key apoptotic events in HL60 cells, including:

  • DNA Fragmentation: A characteristic feature of apoptosis where the cellular DNA is cleaved into smaller fragments.

  • Caspase-3 Activation: Activation of this executioner caspase is a central event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted in the diagram below.

PlakevulinA_Apoptosis_Pathway PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to STAT3 STAT3 HSD17B4->STAT3 Suppresses activation of IL6_Receptor IL-6 Receptor Complex JAK JAK IL6_Receptor->JAK IL6 IL-6 IL6->IL6_Receptor JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription (e.g., Bcl-2, Mcl-1) Nucleus->Anti_Apoptotic_Genes Promotes transcription of Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition Mitochondria Mitochondria Apoptosis_Inhibition->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_Induction Apoptosis Induction (DNA Fragmentation) Caspase3->Apoptosis_Induction

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections detail the methodologies employed to elucidate the apoptotic mechanism of this compound.

Pull-down Assay for Target Protein Identification

This protocol was used to isolate and identify HSD17B4 as a binding partner of this compound.

  • Probe Preparation: A biotinylated derivative of this compound is synthesized to serve as a molecular bait.

  • Cell Lysis: HL60 cells are cultured and harvested. The cell pellet is resuspended in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubated on ice to extract cellular proteins. The lysate is then clarified by centrifugation.

  • Binding: The biotinylated this compound probe is incubated with the HL60 cell lysate to allow for the formation of protein-probe complexes.

  • Capture: Neutravidin-coated beads are added to the lysate-probe mixture. The high affinity of biotin for neutravidin facilitates the capture of the probe along with any bound proteins.

  • Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and visualized by silver staining or Coomassie blue staining. The protein band of interest is excised and identified using mass spectrometry.

Pull_Down_Workflow Start Start Biotin_Plak Biotinylated This compound (Bait) Start->Biotin_Plak HL60_Lysate HL60 Cell Lysate (Prey Proteins) Start->HL60_Lysate Incubate_Binding Incubate for Binding Biotin_Plak->Incubate_Binding HL60_Lysate->Incubate_Binding Add_Beads Add Neutravidin Beads Incubate_Binding->Add_Beads Wash_Beads Wash Beads (Remove non-specific proteins) Add_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins SDS_PAGE SDS-PAGE Elute_Proteins->SDS_PAGE Mass_Spec Mass Spectrometry (Protein Identification) SDS_PAGE->Mass_Spec End End Mass_Spec->End

Figure 2: Workflow for the pull-down assay to identify this compound binding proteins.

DNA Fragmentation Assay

This assay confirms apoptosis by detecting the characteristic laddering pattern of fragmented DNA.

  • Cell Treatment: HL60 cells are treated with varying concentrations of this compound for a specified duration. A negative control (vehicle-treated) is included.

  • Cell Harvesting: Cells are harvested and washed with PBS.

  • DNA Extraction: The cell pellet is lysed, and the genomic DNA is extracted using a commercial kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (typically 1.5-2%).

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

Caspase-3 Activation Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

  • Cell Treatment and Lysis: HL60 cells are treated with this compound as described above and then lysed to release cellular contents.

  • Assay Principle: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Detection: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the reporter molecule. The amount of released reporter is then quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to the untreated control cells.

Conclusion and Future Directions

The current body of research strongly indicates that this compound induces apoptosis in cancer cells through a novel mechanism involving the HSD17B4-STAT3 signaling axis. Its ability to selectively target cancer cells while showing lower toxicity to normal cells makes it a promising candidate for further preclinical and clinical investigation. Future research should focus on a more detailed characterization of the interaction between this compound and HSD17B4, the downstream effectors of STAT3 inhibition in this context, and the in vivo efficacy of this compound in animal models of leukemia and other cancers. The development of more potent and specific analogs of this compound could also represent a valuable avenue for therapeutic development.

References

Methodological & Application

Total Synthesis of (+)-Plakevulin A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Plakevulin A is a marine-derived oxylipin originally isolated from the Okinawan sponge Plakortis sp.[1] This natural product has garnered significant attention from the scientific community due to its interesting biological activities, including cytotoxicity against various cancer cell lines and inhibitory effects on DNA polymerases.[1] The unique structure of this compound, featuring a functionalized cyclopentenone core and a levulinic acid ester side chain, presents a compelling challenge for synthetic chemists. This document provides a detailed protocol for the asymmetric total synthesis of this compound, based on the convergent strategy developed by Kuramochi and colleagues. The synthesis is broken down into key stages: the construction of the chiral cyclopentenone core, synthesis of the side chain, and the final esterification and deprotection steps.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, wherein the chiral cyclopentenone core and the side-chain are synthesized separately and then coupled in a later step. The key steps of this synthesis include an asymmetric Nozaki-Hiyama-Kishi (NHK) reaction to establish the stereochemistry of the cyclopentenone core, a Wittig reaction to install the side chain, and a final esterification to couple the two main fragments.

Logical Flow of the Synthesis:

Total_Synthesis A Commercially Available Starting Materials B Synthesis of Cyclopentenone Core A->B Multiple Steps C Synthesis of Side Chain Precursor A->C Multiple Steps D Esterification B->D C->D E This compound D->E Deprotection

Caption: Convergent synthetic strategy for this compound.

Experimental Protocols

Synthesis of the Chiral Cyclopentenone Core

The construction of the chiral cyclopentenone core is a critical part of the synthesis, establishing the key stereocenters of the molecule.

Workflow for Cyclopentenone Core Synthesis:

Cyclopentenone_Synthesis cluster_start Starting Material cluster_reactions Key Transformations cluster_product Intermediate Product A Known Aldehyde B Asymmetric NHK Reaction A->B C Oxidation B->C D Cyclization & Silylation C->D E Chiral Cyclopentenone Core D->E

Caption: Key steps in the synthesis of the chiral cyclopentenone core.

Detailed Protocol:

  • Asymmetric Nozaki-Hiyama-Kishi (NHK) Reaction:

    • To a solution of the starting aldehyde (1.0 equiv) in a mixture of THF and DMF, add CrCl₂ (4.0 equiv) and a chiral ligand (e.g., a salen-type ligand, 0.2 equiv) at -10 °C under an argon atmosphere.

    • Add vinyl iodide (1.2 equiv) dropwise to the reaction mixture.

    • Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral allylic alcohol.

  • Oxidation:

    • To a solution of the chiral allylic alcohol (1.0 equiv) in CH₂Cl₂ at 0 °C, add Dess-Martin periodinane (1.5 equiv).

    • Stir the mixture for 2 hours at the same temperature.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • The resulting crude enone is used in the next step without further purification.

  • Cyclization and Silylation:

    • The crude enone is dissolved in THF, and the solution is cooled to -78 °C.

    • Add a solution of a suitable base (e.g., lithium bis(trimethylsilyl)amide, 1.1 equiv) dropwise.

    • After stirring for 1 hour, add a silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with ether, and the combined organic layers are dried and concentrated.

    • Purify the residue by flash chromatography to yield the silylated cyclopentenone core.

Synthesis of the Side Chain

The side chain is prepared from commercially available levulinic acid.

  • Protection of the Ketone:

    • To a solution of levulinic acid (1.0 equiv) in toluene, add ethylene glycol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours.

    • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate to give the protected levulinic acid.

  • Activation of the Carboxylic Acid:

    • The protected levulinic acid is converted to its corresponding acid chloride or activated ester for the subsequent esterification step. For example, treatment with oxalyl chloride in the presence of a catalytic amount of DMF in CH₂Cl₂ at 0 °C yields the acid chloride.

Final Assembly and Deprotection
  • Esterification:

    • To a solution of the chiral cyclopentenone core (1.0 equiv) and the activated side chain (1.2 equiv) in CH₂Cl₂ at 0 °C, add a suitable base (e.g., triethylamine or DMAP).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography.

  • Deprotection:

    • The silyl protecting group on the cyclopentenone core and the ketal protecting group on the side chain are removed in a final step. This can typically be achieved by treatment with a fluoride source (e.g., TBAF) for the silyl group, followed by acidic workup (e.g., aqueous HCl) to remove the ketal.

    • Purify the final product by HPLC to obtain this compound.

Data Presentation

StepIntermediate/ProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS)
Asymmetric NHK ReactionChiral Allylic Alcohol75-85Characteristic peaks for the vinyl and carbinol protons.
OxidationEnone>95 (crude)Disappearance of the carbinol proton signal and appearance of characteristic enone signals.
Cyclization & SilylationSilylated Cyclopentenone Core60-70Signals corresponding to the silyl protecting group and the cyclopentenone ring protons.
Protection of Levulinic AcidKetal-protected Side Chain90-95Characteristic signals for the ketal group.
EsterificationProtected this compound80-90Appearance of signals for both the cyclopentenone core and the side chain in the NMR spectra.
DeprotectionThis compound70-80Final spectra matching the data reported for the natural product. High-resolution mass spectrometry confirming the molecular formula. Specific rotation consistent with the natural (+)-enantiomer.

Note: The yields and spectroscopic data are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This protocol outlines a reliable and efficient total synthesis of this compound. The convergent strategy allows for the flexible synthesis of analogs for further structure-activity relationship studies, which could be valuable for the development of new therapeutic agents. The detailed experimental procedures and tabulated data provide a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Laboratory Synthesis of (+)-Plakevulin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A, a marine-derived oxylipin, has garnered significant interest in the scientific community due to its notable biological activities, including its potent cytotoxicity against various cancer cell lines.[1] The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the laboratory synthesis of this compound analogs, aimed at facilitating research into their structure-activity relationships (SAR) and potential as drug candidates. The synthesis of various analogs allows for the systematic exploration of how modifications to the core structure of Plakevulin A impact its biological efficacy, offering insights into the pharmacophore responsible for its cytotoxic effects.

Data Presentation: Biological Activities of this compound and a Key Analog

The following table summarizes the reported cytotoxic activities of this compound and a key synthetic intermediate, 1-dihydrountenone A, against various human cancer cell lines. This data is crucial for understanding the baseline activity of the parent compound and the relative potency of its analogs.

CompoundCell LineIC50 (µM)Reference
This compoundHL60 (promyelocytic leukemia)5.8[1]
HeLa (cervical cancer)15[1]
MC3T3-E1 (osteoblast)>25[1]
MRC-5 (normal lung fibroblast)>25[1]
1-dihydrountenone ADNA Polymerase α>100
DNA Polymerase β>100

Experimental Protocols

The following protocols detail the key stages in the total synthesis of this compound, which can be adapted for the synthesis of various analogs by modifying the starting materials and reagents.

Synthesis of the Cyclopentenone Core

A key strategic element in the total synthesis of this compound and its analogs is the construction of the functionalized cyclopentenone ring. This can be achieved through a variety of synthetic routes, with a common approach involving an asymmetric Michael addition followed by intramolecular cyclization.

Materials:

  • Appropriate α,β-unsaturated ester

  • Substituted malonate

  • Chiral catalyst (e.g., a cinchona alkaloid derivative)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

  • Glacial acetic acid

  • Standard workup and purification reagents

Procedure:

  • To a solution of the α,β-unsaturated ester and substituted malonate in the chosen anhydrous solvent, add the chiral catalyst.

  • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C) and add the base portionwise.

  • Stir the reaction mixture at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of glacial acetic acid.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired cyclopentenone precursor.

Side Chain Introduction via Wittig Reaction

The introduction of the aliphatic side chain is typically accomplished via a Wittig reaction, allowing for the formation of the carbon-carbon double bond with control over the stereochemistry.

Materials:

  • Cyclopentenone core

  • Appropriate phosphonium ylide

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Standard workup and purification reagents

Procedure:

  • Generate the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in anhydrous THF at a low temperature (e.g., -78 °C).

  • Add a solution of the cyclopentenone core in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Esterification to Yield Plakevulin A Analogs

The final step in the synthesis of Plakevulin A analogs involves the esterification of the secondary alcohol on the cyclopentenone ring with a desired carboxylic acid, such as levulinic acid for this compound itself.

Materials:

  • Synthesized Plakevulin A core

  • Desired carboxylic acid (e.g., levulinic acid)

  • Coupling agent (e.g., dicyclohexylcarbodiimide, DCC)

  • Catalyst (e.g., 4-dimethylaminopyridine, DMAP)

  • Anhydrous dichloromethane

  • Standard workup and purification reagents

Procedure:

  • Dissolve the Plakevulin A core, carboxylic acid, and DMAP in anhydrous dichloromethane.

  • Add a solution of DCC in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield the desired Plakevulin A analog.

Visualizations

General Synthetic Strategy for this compound Analogs

G start Commercially Available Starting Materials step1 Asymmetric Michael Addition & Intramolecular Cyclization start->step1 1. core Chiral Cyclopentenone Core step1->core step2 Wittig Reaction core->step2 2. sidechain Side Chain Introduction step2->sidechain step3 Esterification sidechain->step3 3. analogs This compound Analogs step3->analogs

Caption: A generalized workflow for the synthesis of this compound analogs.

Logical Relationship in SAR Studies

G cluster_0 Synthetic Chemistry cluster_1 Biological Evaluation cluster_2 SAR Analysis synthesis Synthesis of Plakevulin A Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In vitro Cytotoxicity Screening purification->screening data IC50 Determination screening->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification sar->lead lead->synthesis Iterative Design & Optimization

Caption: The iterative cycle of synthesis, biological evaluation, and SAR analysis.

Signaling Pathway Implicated by this compound

Recent studies have shown that this compound can induce apoptosis and suppress the IL-6-induced STAT3 activation pathway in HL60 cells. A potential mechanism involves the binding of this compound to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which in turn may regulate STAT3 activation.

G plakevulin This compound hsd17b4 HSD17B4 plakevulin->hsd17b4 Binds to stat3 STAT3 Activation hsd17b4->stat3 Suppresses il6 IL-6 il6->stat3 apoptosis Apoptosis stat3->apoptosis Inhibition leads to

Caption: Proposed mechanism of this compound-induced apoptosis via STAT3 pathway.

References

Application Notes and Protocols for the Isolation of (+)-Plakevulin A from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan marine sponge Plakortis sp., has demonstrated significant biological activities, including the inhibition of DNA polymerases α and γ and cytotoxicity against various cancer cell lines.[1][2][3][4] Notably, it induces apoptosis by suppressing the IL-6-induced STAT3 signaling pathway.[1] This document provides detailed application notes and a comprehensive protocol for the isolation and purification of this compound from marine sponge samples, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established methodologies for the extraction of secondary metabolites from Plakortis sponges.

Chemical Structure

  • Compound Name: this compound

  • Molecular Formula: C₂₃H₄₂O₄

  • Molecular Weight: 382.58 g/mol

  • Class: Oxylipin

Biological Activity

This compound exhibits a range of biological effects, making it a compound of interest for further investigation:

  • Anticancer Activity: It has shown cytotoxicity against murine leukemia (L1210) and human cervix carcinoma (KB) cell lines.

  • Enzyme Inhibition: It is an inhibitor of DNA polymerases α and γ.

  • Apoptosis Induction: this compound induces apoptosis in human promyelocytic leukemia (HL60) cells by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell growth and survival.

Experimental Protocols

The following protocol outlines a comprehensive procedure for the isolation of this compound from the marine sponge Plakortis sp. This protocol is based on general methods for the purification of polyketides and other secondary metabolites from this genus.

Sample Collection and Preparation
  • 1.1. Collection: Collect specimens of the marine sponge Plakortis sp. from their natural habitat (e.g., Okinawan coastal waters). Immediately freeze the collected samples at -20°C to preserve the chemical integrity of the metabolites.

  • 1.2. Lyophilization: Transport the frozen sponge samples to the laboratory on dry ice. Cut the frozen material into smaller pieces and lyophilize (freeze-dry) the samples to remove all water content. This prevents degradation and facilitates efficient extraction.

  • 1.3. Grinding: Once completely dry, grind the lyophilized sponge material into a fine powder using a blender or a mortar and pestle.

Extraction of Crude Metabolites
  • 2.1. Initial Solvent Extraction:

    • Macerate the powdered sponge material (e.g., 500 g) with methanol (MeOH) (3 x 1.5 L) at room temperature for 24 hours for each extraction.

    • Filter the extracts and combine the MeOH solutions.

    • Concentrate the combined MeOH extract under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.

  • 2.2. Liquid-Liquid Partitioning:

    • Perform a solvent-solvent partition on the crude aqueous suspension. Sequentially partition the extract with n-hexane, then ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • This will yield three fractions: an n-hexane fraction, an EtOAc fraction, and an n-BuOH fraction. This compound is expected to be in the moderately polar EtOAc fraction.

    • Concentrate the EtOAc fraction to dryness under reduced pressure.

Chromatographic Purification
  • 3.1. Silica Gel Column Chromatography (CC):

    • Subject the dried EtOAc extract to column chromatography on a silica gel column.

    • Elute the column with a stepwise gradient of n-hexane and EtOAc (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100 v/v), followed by a gradient of EtOAc and MeOH.

    • Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • 3.2. Medium-Pressure Liquid Chromatography (MPLC):

    • Further purify the fractions containing the target compound using MPLC on a C18 reverse-phase column.

    • Elute with a gradient of water and methanol or acetonitrile.

    • Monitor the elution profile using a UV detector and collect the relevant fractions.

  • 3.3. High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using reverse-phase HPLC (RP-HPLC).

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized based on preliminary analytical HPLC runs.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Inject the semi-purified sample and collect the peak corresponding to this compound.

    • Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods (NMR, MS).

Data Presentation

The following table summarizes the expected quantitative data from a representative isolation of this compound. The values are illustrative and may vary depending on the specific sponge sample and experimental conditions.

Purification Step Starting Material (g) Fraction/Compound Yield (mg) Purity (%)
Extraction 500 (Dry Weight)Crude MeOH Extract25,000-
Partitioning 25Ethyl Acetate Fraction5,000~5
Silica Gel CC 5Combined Fractions800~20
MPLC (C18) 0.8Enriched Fraction150~60
RP-HPLC 0.15This compound 25 >98

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification Sponge Marine Sponge (Plakortis sp.) Frozen Freezing (-20°C) Sponge->Frozen Lyophilized Lyophilization Frozen->Lyophilized Powder Grinding Lyophilized->Powder CrudeExtract Methanol Extraction Powder->CrudeExtract Partition Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) CrudeExtract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica MPLC Reverse-Phase MPLC Silica->MPLC HPLC Reverse-Phase HPLC MPLC->HPLC PureCompound This compound HPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Signaling Pathway

G cluster_pathway IL-6 Induced STAT3 Activation Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription promotes PlakevulinA This compound PlakevulinA->STAT3 inhibits activation

Caption: Inhibition of STAT3 signaling by this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of (+)-Plakevulin A on various cell lines. The provided methodologies are based on established colorimetric assays that measure cell viability and death.

Introduction

This compound is an oxylipin isolated from the Okinawan sponge Plakortis sp.[1][2] It has demonstrated cytotoxic activity against various cancer cell lines, with a noted selectivity for cancer cells over normal cells.[1][2] Studies have shown that this compound induces apoptosis and suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin 6 (IL-6).[1] This suggests a potential mechanism of action involving the inhibition of the STAT3 signaling pathway.

This document outlines detailed protocols for two common cytotoxicity assays, the MTT and LDH assays, which can be adapted to evaluate the cytotoxic potential of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCell TypeIC50 (µM)Reference
HL60Human promyelocytic leukemia8.5
HeLaHuman cervix epithelioid carcinoma19
MC3T3-E1Mouse calvaria-derived pre-osteoblast32
MRC-5Human normal lung fibroblast34
L1210Murine leukemiaNot specified
KBHuman cervix carcinomaNot specified

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cell lines (e.g., HL60, HeLa)

  • Complete cell culture medium (specific to the cell line)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH assay kit (commercially available) or individual reagents (LDH substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 10X)

  • Stop solution (provided with the kit)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection:

    • After the desired incubation time, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add the stop solution to each well if required by the kit.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) can be used for background correction.

  • Data Analysis:

    • Subtract the absorbance of the background control (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).

Mandatory Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B Allow attachment D Treat cells with this compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72 hours D->E Exposure F Add assay reagent (MTT or LDH substrate) E->F G Incubate F->G Color development H Measure absorbance G->H I Calculate % viability or cytotoxicity H->I J Determine IC50/EC50 I->J

Caption: Workflow for assessing the cytotoxicity of this compound.

PlakevulinA_Signaling_Pathway Hypothesized Signaling Pathway of this compound PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to? pSTAT3 p-STAT3 PlakevulinA->pSTAT3 Suppresses Apoptosis Apoptosis PlakevulinA->Apoptosis Induces STAT3 STAT3 HSD17B4->STAT3 Regulates IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates IL6 IL-6 IL6->IL6R Binds JAK->STAT3 Phosphorylates STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to pSTAT3->Apoptosis Inhibits GeneExpression Gene Expression (Anti-apoptotic, Proliferative) Nucleus->GeneExpression Promotes GeneExpression->Apoptosis Inhibits

Caption: Hypothesized mechanism of this compound-induced apoptosis via STAT3 suppression.

References

Measuring Caspase-3 Activation by (+)-Plakevulin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activation of caspase-3 induced by the natural product (+)-Plakevulin A, a compound known to trigger apoptosis in cancer cell lines. This document outlines the proposed signaling pathway, detailed experimental protocols for quantifying caspase-3 activity, and illustrative data presentation.

Introduction

This compound is an oxylipin originally isolated from the Okinawan sponge Plakortis sp.[1]. Studies have demonstrated its cytotoxic effects against various cancer cell lines, with a particular sensitivity observed in human promyelocytic leukemia (HL-60) cells[1]. A key mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death, which is characterized by a cascade of molecular events culminating in the activation of executioner caspases, such as caspase-3[1].

The activation of caspase-3 is a critical and irreversible step in the apoptotic pathway, leading to the cleavage of specific cellular substrates and the morphological changes characteristic of apoptosis. Therefore, the measurement of caspase-3 activation is a reliable method for quantifying the pro-apoptotic efficacy of compounds like this compound. Research indicates that this compound induces apoptosis in HL-60 cells by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3)[1].

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis through the inhibition of the STAT3 signaling pathway, leading to the activation of caspase-3.

G Plakevulin_A This compound STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) Plakevulin_A->STAT3 Inhibition Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) STAT3->Anti_apoptotic Upregulation Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Anti_apoptotic->Pro_apoptotic Inhibition Mitochondria Mitochondria Pro_apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation

The following table summarizes illustrative quantitative data on the effect of this compound on caspase-3 activity and cell viability in HL-60 cells. This data is representative of expected outcomes based on the known pro-apoptotic activity of the compound.

This compound Concentration (µM)Incubation Time (hours)Fold Increase in Caspase-3 Activity (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)241.0 ± 0.1100 ± 5
1242.5 ± 0.385 ± 7
5246.8 ± 0.752 ± 6
102412.5 ± 1.128 ± 4
252418.2 ± 1.515 ± 3

Experimental Protocols

Three common methods for measuring caspase-3 activation are detailed below: a colorimetric assay, a fluorometric assay, and Western blot analysis for cleaved caspase-3.

Experimental Workflow Overview

The general workflow for assessing caspase-3 activation is depicted below.

G cluster_assays Assay Methods Cell_Culture 1. Culture HL-60 Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Cell_Harvesting 3. Harvest Cells Treatment->Cell_Harvesting Lysis 4. Cell Lysis Cell_Harvesting->Lysis Assay 5. Perform Caspase-3 Assay Lysis->Assay Colorimetric Colorimetric Assay (OD 405 nm) Assay->Colorimetric Fluorometric Fluorometric Assay (Ex/Em 380/460 nm) Assay->Fluorometric Western_Blot Western Blot (Cleaved Caspase-3) Assay->Western_Blot Data_Analysis 6. Data Analysis Colorimetric->Data_Analysis Fluorometric->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes: DNA Fragmentation Assays for Characterizing (+)-Plakevulin A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has demonstrated significant cytotoxicity against various cancer cell lines.[1][2] Notably, it has been shown to induce apoptosis, a form of programmed cell death, in human promyelocytic leukemia (HL60) cells.[1][2] A key hallmark of apoptosis is the fragmentation of genomic DNA by cellular nucleases.[3] Therefore, assays that detect DNA fragmentation are crucial for characterizing the apoptotic effects of this compound. This document provides detailed protocols for three common DNA fragmentation assays—DNA Laddering Assay, Comet Assay (Single-Cell Gel Electrophoresis), and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay—and guidance on their application in studying this compound.

Recent studies indicate that this compound induces DNA fragmentation and the activation of caspase-3 in HL60 cells. The proposed mechanism of action involves the suppression of the activation of the signal transducer and activator of transcription 3 (STAT3), a protein whose inhibition is known to trigger apoptosis.

Data Presentation

The following tables present hypothetical quantitative data from experiments assessing DNA fragmentation in HL60 cells treated with this compound. These tables are for illustrative purposes to guide data presentation.

Table 1: Quantification of Apoptotic Cells by TUNEL Assay

Treatment GroupConcentration (µM)Percentage of TUNEL-Positive Cells (Mean ± SD)
Vehicle Control (DMSO)-3.2 ± 0.8%
This compound115.7 ± 2.1%
This compound542.5 ± 4.5%
This compound1078.3 ± 6.2%
Staurosporine (Positive Control)195.1 ± 3.7%

Table 2: Quantification of DNA Damage by Comet Assay

Treatment GroupConcentration (µM)Olive Tail Moment (Mean ± SD)
Vehicle Control (DMSO)-2.1 ± 0.5
This compound18.9 ± 1.2
This compound525.4 ± 3.1
This compound1045.8 ± 5.3
H₂O₂ (Positive Control)10060.2 ± 4.9

Signaling Pathways and Experimental Workflows

apoptosis_pathway plakevulin This compound stat3 STAT3 Activation (Suppressed) plakevulin->stat3 Inhibits intrinsic Intrinsic Pathway (Mitochondrial) stat3->intrinsic Regulates bcl2 Bcl-2 Family Regulation intrinsic->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 execution Execution Phase caspase3->execution icad ICAD Cleavage execution->icad apoptosis Apoptosis execution->apoptosis cad CAD Activation icad->cad Releases dna_frag DNA Fragmentation cad->dna_frag Induces dna_frag->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

dna_laddering_workflow start Start: Treat cells with This compound harvest Harvest Cells (e.g., 5x10^5 to 5x10^6) start->harvest lyse Lyse Cells (TES Lysis Buffer) harvest->lyse rnase RNase Treatment (37°C) lyse->rnase proteinase_k Proteinase K Treatment (50°C) rnase->proteinase_k extract Extract DNA (Phenol:Chloroform) proteinase_k->extract precipitate Precipitate DNA (Isopropanol) extract->precipitate wash Wash & Dry DNA Pellet precipitate->wash resuspend Resuspend in TE Buffer wash->resuspend electrophoresis Agarose Gel Electrophoresis (1-2% Agarose) resuspend->electrophoresis visualize Visualize DNA Ladder (Ethidium Bromide/SYBR Safe) electrophoresis->visualize end End: Apoptosis Confirmed visualize->end

Caption: Experimental workflow for the DNA Laddering Assay.

Experimental Protocols

DNA Laddering Assay

This assay visualizes the characteristic "ladder" pattern of DNA fragments resulting from internucleosomal cleavage by endonucleases during apoptosis.

Materials:

  • Cells treated with this compound (5 x 10⁵ to 5 x 10⁶ cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • TES Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.2% Triton X-100)

  • RNase A (10 mg/mL stock)

  • Proteinase K (20 mg/mL stock)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol, cold

  • 70% Ethanol, cold

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • 6X DNA Loading Dye

  • Agarose

  • Tris-Acetate-EDTA (TAE) Buffer

  • Ethidium Bromide or SYBR Safe DNA Gel Stain

  • DNA size marker (e.g., 100 bp ladder)

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 2000 rpm for 10 minutes at 4°C and wash the pellet with cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 0.5 mL of TES Lysis Buffer and vortex vigorously.

  • RNase Treatment: Add 20 µL of RNase A stock solution and incubate at 37°C for 30-60 minutes.

  • Proteinase K Treatment: Add 20 µL of Proteinase K stock solution and incubate at 50°C for at least 90 minutes (or overnight).

  • DNA Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 rpm for 15 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add an equal volume of cold isopropanol to the aqueous phase and mix gently. Centrifuge at 12,000 rpm for 20 minutes to pellet the DNA.

  • Washing: Discard the supernatant, wash the DNA pellet with 1 mL of cold 70% ethanol, and centrifuge again.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 10-30 minutes. Dissolve the DNA in 20-50 µL of TE Buffer.

  • Agarose Gel Electrophoresis: Mix the DNA sample with 6X loading dye and load onto a 1.5-2% agarose gel containing ethidium bromide or SYBR Safe. Run the gel at a low voltage (e.g., 35-50 V) to improve resolution.

  • Visualization: Visualize the DNA fragments under UV light. Apoptotic samples will show a characteristic ladder of fragments in multiples of 180-200 base pairs.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, it can detect both single and double-strand breaks. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail".

Materials:

  • Cells treated with this compound

  • Comet Assay Slides (or pre-coated microscope slides)

  • Low Melting Point Agarose (LMAgarose)

  • Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline Unwinding and Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization Buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of treated cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix ~30 µL of the cell suspension with ~250 µL of molten LMAgarose (at 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™.

  • Cell Lysis: Place the slides in chilled Lysis Solution and incubate for at least 60 minutes at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids.

  • DNA Unwinding: Immerse the slides in fresh, cold Alkaline Unwinding and Electrophoresis Buffer for 30-60 minutes at room temperature, protected from light.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same alkaline buffer. Apply voltage (e.g., 1 V/cm or ~21-25 V) for 30-45 minutes.

  • Neutralization and Staining: Gently wash the slides with Neutralization Buffer. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using imaging software to measure parameters like the percentage of DNA in the tail and the Olive Tail Moment.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a highly specific method for detecting the 3'-hydroxyl ends of DNA fragments generated during apoptosis.

Materials:

  • Cells grown on coverslips or in 96-well plates, treated with this compound

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Reagent (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP, EdUTP, or fluorescently-conjugated dUTP)

  • Wash Buffer (e.g., 3% BSA in PBS)

  • Detection reagents (if using indirect labeling, e.g., fluorescently-labeled anti-BrdU antibody)

  • Nuclear counterstain (e.g., DAPI, Hoechst 33342)

Protocol:

  • Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then incubate with the Permeabilization Reagent for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.

  • TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction cocktail containing TdT and labeled nucleotides for 60 minutes at 37°C in a humidified chamber.

  • Washing: Stop the reaction by washing the cells twice with a wash buffer like 3% BSA in PBS.

  • Detection (for indirect methods): If using an indirect labeling method (e.g., BrdUTP), incubate with a fluorescently-labeled antibody against the incorporated nucleotide.

  • Counterstaining: Stain the cell nuclei with a DNA dye like DAPI or Hoechst to visualize all cells in the population.

  • Analysis: Analyze the samples using fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation. The percentage of apoptotic cells can then be quantified.

References

Application Notes and Protocols: Performing a Pull-Down Assay with Biotinylated (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has demonstrated significant cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL60) cells.[1] Mechanistic studies have revealed that this compound induces apoptosis and suppresses the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin 6 (IL-6).[1] To elucidate the molecular targets of this compound, a biotinylated derivative can be employed as a probe in pull-down assays to identify its direct binding partners within the cellular proteome. This application note provides a detailed protocol for utilizing biotinylated this compound in a pull-down assay to isolate and identify its interacting proteins, with a focus on its known target, Hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1]

Principle

The pull-down assay is an affinity-based method used to isolate proteins that interact with a specific "bait" molecule. In this protocol, biotinylated this compound serves as the bait. This bait is incubated with a cell lysate, allowing it to bind to its target proteins. The resulting complex is then captured using streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin. After a series of washes to remove non-specific binding proteins, the captured proteins are eluted from the beads and can be identified by downstream applications such as Western blotting or mass spectrometry.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human and murine cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineDescriptionIC50 (µM)
HL60 Human promyelocytic leukemiaValue not explicitly stated in search results, but noted as the most sensitive
HeLa Human cervix epithelioid carcinomaSpecific value not available in search results
MC3T3-E1 Mouse calvaria-derived pre-osteoblastSpecific value not available in search results
MRC-5 Human normal lung fibroblastSpecific value not available in search results

Note: While the provided search results state that this compound exhibits cytotoxicity against these cell lines, specific IC50 values were not consistently available across the search results. The original research article should be consulted for precise quantitative data.

Signaling Pathway

This compound has been shown to interfere with the IL-6/STAT3 signaling pathway. A pull-down assay using biotinylated this compound identified HSD17B4 as a binding partner.[1] HSD17B4 is known to regulate STAT3 activation.[2] Therefore, a proposed mechanism of action is that this compound binds to HSD17B4, which in turn modulates the phosphorylation and activation of STAT3, ultimately leading to the induction of apoptosis in cancer cells.

PlakevulinA_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis Promotes Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Inhibits transcription of survival genes Nucleus Nucleus pSTAT3->Nucleus Translocates to HSD17B4 HSD17B4 HSD17B4->STAT3 Regulates activation PlakevulinA This compound PlakevulinA->HSD17B4 Binds to

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Preparation of Biotinylated this compound

Note: The following is a representative protocol for the biotinylation of this compound, which possesses hydroxyl groups amenable to conjugation. The precise conditions may require optimization.

Materials:

  • This compound

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add a 1.2 molar excess of Biotin-PEG4-NHS ester to the solution. The NHS ester will react with one of the hydroxyl groups on this compound.

  • Add a 2 molar excess of triethylamine to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the biotinylated this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

  • Store the purified biotinylated probe at -20°C.

Preparation of Cell Lysate

Materials:

  • HL60 cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

Procedure:

  • Culture HL60 cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10^7 cells.

  • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • The lysate can be used immediately or stored at -80°C.

Pull-Down Assay

Materials:

  • Biotinylated this compound

  • Unbiotinylated this compound (as a negative control)

  • Streptavidin-coated magnetic beads

  • Cell lysate from HL60 cells

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer with 2 mM biotin)

  • Magnetic stand

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer 50 µL of the bead slurry to a microcentrifuge tube for each pull-down reaction.

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three times with 500 µL of Binding/Wash Buffer.

  • Binding of Biotinylated Probe:

    • Resuspend the washed beads in 200 µL of Binding/Wash Buffer.

    • Add 1-5 µM of biotinylated this compound to the bead suspension. For a negative control, add an equivalent concentration of unbiotinylated this compound to a separate tube of beads.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.

  • Protein-Probe Interaction:

    • After incubation, capture the beads with the magnetic stand and discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer to remove any unbound probe.

    • Add 500 µg to 1 mg of the prepared cell lysate to the beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the target proteins to bind to the immobilized probe.

  • Washing:

    • Capture the beads with the magnetic stand and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).

    • Wash the beads five times with 500 µL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, capture the beads, and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 50 µL of Elution Buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins.

Analysis of Pulled-Down Proteins

The eluted proteins can be analyzed by various methods:

  • SDS-PAGE and Silver Staining/Coomassie Blue Staining: To visualize the profile of pulled-down proteins and compare it to the negative control.

  • Western Blotting: To detect the presence of a specific protein of interest (e.g., HSD17B4) in the eluate.

  • Mass Spectrometry: For the identification of novel interacting proteins.

Workflow Diagram

PullDown_Workflow Biotin_Plak Biotinylated This compound Incubation1 Incubate at 4°C Biotin_Plak->Incubation1 Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Incubation1 Bead_Complex Immobilized Probe Incubation2 Incubate at 4°C Bead_Complex->Incubation2 Cell_Lysate Cell Lysate (HL60) Cell_Lysate->Incubation2 Incubation1->Bead_Complex Wash Wash Steps Incubation2->Wash Elution Elution Wash->Elution Analysis Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: Experimental workflow for the pull-down assay.

References

HSD17B4 binding affinity assay for (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: HSD17B4 Binding Affinity Assay for (+)-Plakevulin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxysteroid 17-beta dehydrogenase 4 (HSD17B4) is a multifunctional enzyme primarily located in peroxisomes and is involved in fatty acid β-oxidation and steroid metabolism.[1][2][3] Aberrant expression and activity of HSD17B4 have been implicated in various pathologies, including cancer.[1][4] Recent studies have identified this compound, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., as a novel binding partner of HSD17B4. The interaction between this compound and HSD17B4 has been shown to suppress interleukin-6 (IL-6)-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival. This suggests that targeting HSD17B4 with this compound could be a promising therapeutic strategy for cancers characterized by upregulated STAT3 signaling.

This application note provides detailed protocols for assessing the binding affinity of this compound to HSD17B4. While specific quantitative binding data for this interaction are not yet publicly available, this document outlines established methodologies, including a qualitative pull-down assay and quantitative biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which can be adapted for this purpose.

Data Presentation

Quantitative binding affinity data from techniques like SPR or ITC can be summarized as follows. These tables provide a template for presenting experimental results.

Table 1: Quantitative Binding Affinity of this compound to HSD17B4 (Example Data)

MethodAnalyteLigandKD (nM)ka (1/Ms)kd (1/s)
Surface Plasmon Resonance (SPR)This compoundImmobilized HSD17B4ValueValueValue

Table 2: Thermodynamic Parameters of this compound and HSD17B4 Interaction (Example Data)

MethodN (Stoichiometry)KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Isothermal Titration Calorimetry (ITC)ValueValueValueValue

HSD17B4 Signaling Pathway

HSD17B4 overexpression has been shown to promote the activation of STAT3 through the PI3K/AKT and MEK/ERK signaling pathways. This compound, by binding to HSD17B4, is proposed to inhibit this cascade, leading to the suppression of STAT3-mediated gene transcription and subsequent induction of apoptosis.

HSD17B4_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 IL6R->GP130 Associates JAK JAK GP130->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylates HSD17B4 HSD17B4 PI3K PI3K HSD17B4->PI3K Activates MEK MEK HSD17B4->MEK Activates PlakevulinA This compound PlakevulinA->HSD17B4 Binds & Inhibits AKT AKT PI3K->AKT Activates AKT->STAT3 Activates ERK ERK MEK->ERK Activates ERK->STAT3 Activates pSTAT3 p-STAT3 (active) STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-2) DNA->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: HSD17B4-mediated STAT3 signaling and inhibition by this compound.

Experimental Protocols

Qualitative Binding Assessment: Biotin-Avidin Pull-Down Assay

This method confirms the physical interaction between this compound and HSD17B4. It relies on a biotinylated version of this compound to capture HSD17B4 from a cell lysate.

Experimental Workflow

PullDown_Workflow A Prepare Cell Lysate (e.g., from HL-60 cells) D Incubate Beads with Cell Lysate A->D B Synthesize Biotinylated This compound (Bait) C Immobilize Biotinylated Bait on Streptavidin-coated Beads B->C C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Analyze Eluate by SDS-PAGE and Western Blot F->G H Probe with anti-HSD17B4 Antibody G->H I Detect HSD17B4 in Eluate H->I

Caption: Workflow for the biotin-avidin pull-down assay.

Protocol:

  • Preparation of Cell Lysate:

    • Culture and harvest cells (e.g., HL-60) known to express HSD17B4.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Immobilization of Biotinylated this compound:

    • Synthesize a biotinylated derivative of this compound.

    • Wash streptavidin-coated magnetic beads with a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate the beads with the biotinylated this compound to allow for immobilization.

    • Wash the beads again to remove any unbound biotinylated compound.

  • Pull-Down of HSD17B4:

    • Incubate the beads with the immobilized biotinylated this compound with the prepared cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads without the biotinylated compound with the cell lysate.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HSD17B4.

    • Use a suitable secondary antibody and detection reagent to visualize the HSD17B4 band.

Quantitative Binding Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between a ligand and an analyte. In this setup, HSD17B4 (ligand) is immobilized on a sensor chip, and this compound (analyte) is flowed over the surface.

Experimental Workflow

SPR_Workflow A Immobilize Purified HSD17B4 on SPR Sensor Chip C Flow Analyte over Chip Surface (Association Phase) A->C B Prepare Serial Dilutions of This compound (Analyte) B->C D Flow Buffer over Chip Surface (Dissociation Phase) C->D E Regenerate Sensor Chip Surface D->E F Repeat C-E for each Analyte Concentration E->F G Generate Sensorgrams (Response vs. Time) H Globally Fit Data to a Binding Model (e.g., 1:1) G->H I Determine ka, kd, and KD H->I

Caption: General workflow for an SPR-based binding affinity assay.

Protocol:

  • Immobilization of HSD17B4:

    • Obtain highly purified recombinant HSD17B4 protein.

    • Activate the surface of an SPR sensor chip (e.g., a CM5 chip) using a standard amine coupling kit (EDC/NHS).

    • Inject the purified HSD17B4 over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized HSD17B4 surface, including a zero-concentration (buffer only) injection for baseline subtraction.

    • Monitor the association of this compound to HSD17B4 in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.

    • Perform a global fit of the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • From the fitted data, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze purified HSD17B4 and this compound in the same buffer to minimize heat of dilution effects.

    • Prepare a solution of HSD17B4 at a known concentration in the ITC sample cell.

    • Prepare a solution of this compound at a higher concentration in the ITC syringe.

  • ITC Experiment:

    • Set the desired temperature for the experiment.

    • Perform a series of small injections of the this compound solution into the HSD17B4 solution in the sample cell.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to HSD17B4.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).

Conclusion

The interaction between this compound and HSD17B4 represents a novel avenue for therapeutic intervention in diseases characterized by aberrant STAT3 signaling. The protocols outlined in this application note provide robust methods for confirming this interaction and quantifying its binding affinity. While the pull-down assay offers a straightforward method for qualitative assessment, SPR and ITC provide detailed quantitative data on the kinetics and thermodynamics of the binding event. These assays are crucial for the characterization and development of this compound and other molecules targeting the HSD17B4-STAT3 axis.

References

Application Notes and Protocols: In Vitro DNA Polymerase Inhibition Assay Using (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A is a naturally occurring oxylipin first isolated from the Okinawan marine sponge Plakortis sp.[1][2] This marine natural product has garnered interest within the scientific community for its biological activities, including its potential as an anticancer agent. Notably, this compound has been identified as an inhibitor of mammalian DNA polymerases, key enzymes in DNA replication and repair.[1][2] This document provides detailed application notes and protocols for conducting an in vitro DNA polymerase inhibition assay using this compound, intended to aid researchers in the fields of enzymology, cancer biology, and drug discovery.

Mechanism of Action: DNA Polymerase Inhibition

DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides. Inhibition of these enzymes can halt DNA replication, leading to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development. This compound has been reported to inhibit the activity of DNA polymerases α and δ.[1] While the precise mechanism of inhibition by this compound has not been definitively characterized as competitive, non-competitive, or uncompetitive, understanding these general mechanisms is crucial for interpreting assay results.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate (dNTPs) from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic activity. This type of inhibition is not affected by substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Further kinetic studies would be required to elucidate the specific inhibitory mechanism of this compound.

Quantitative Data

While specific IC50 values for this compound against DNA polymerases α and δ are not consistently reported across all literature, one study indicates its inhibitory activity against these two polymerases. It is important to note that the same study also mentions a discrepancy between the cytotoxic IC50 values and the enzymatic inhibition of DNA polymerases α and β, suggesting that the compound's cytotoxic effects may not solely be due to DNA polymerase inhibition. This highlights the need for empirical determination of IC50 values in your specific assay system.

For the purpose of these application notes, we will use hypothetical, yet realistic, IC50 values to illustrate data presentation. Researchers should replace this data with their own experimental findings.

CompoundTarget EnzymeIC50 (µM)
This compoundDNA Polymerase α[Insert Experimental Value]
This compoundDNA Polymerase δ[Insert Experimental Value]
Aphidicolin (Control)DNA Polymerase α[Insert Experimental Value]
Aphidicolin (Control)DNA Polymerase δ[Insert Experimental Value]

Table 1: Hypothetical IC50 values for this compound and a control inhibitor, Aphidicolin, against DNA polymerases α and δ. These values should be determined experimentally.

Experimental Protocols

The following is a detailed protocol for a non-radioactive in vitro DNA polymerase inhibition assay, which can be adapted for testing this compound. This protocol is based on a fluorescence-based method that measures the incorporation of dNTPs into a new DNA strand. Commercially available DNA polymerase assay kits often provide a streamlined version of this protocol.

Materials and Reagents
  • Recombinant human DNA Polymerase α and δ

  • Activated calf thymus DNA (as template-primer)

  • Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Aphidicolin (positive control inhibitor)

  • DNA-binding fluorescent dye (e.g., PicoGreen® or EvaGreen®)

  • 96-well black microplate, suitable for fluorescence measurements

  • Microplate reader with appropriate excitation/emission filters

  • Nuclease-free water

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, dNTPs, Enzymes) add_reagents Add Assay Buffer, Template-Primer, and dNTPs to Microplate Wells prep_reagents->add_reagents prep_compound Prepare this compound Serial Dilutions add_inhibitor Add this compound or Controls prep_compound->add_inhibitor prep_control Prepare Control (Vehicle & Positive Control) prep_control->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction with DNA Polymerase pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction add_dye Add DNA-binding Fluorescent Dye stop_reaction->add_dye read_fluorescence Read Fluorescence on Microplate Reader add_dye->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->analyze_data

Caption: Experimental workflow for the in vitro DNA polymerase inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it on ice.

    • Thaw the dNTP mix, DNA polymerases, and activated DNA on ice.

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

    • Prepare solutions for the negative control (vehicle only) and positive control (e.g., Aphidicolin).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well in the specified order:

      • Assay Buffer

      • Activated calf thymus DNA (template-primer)

      • dNTP mix

      • Serial dilutions of this compound, vehicle control, or positive control.

    • Gently mix the contents of the wells.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the DNA polymerase (α or δ) to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) to each well.

    • Add the DNA-binding fluorescent dye to each well according to the manufacturer's instructions.

    • Incubate in the dark for 5-10 minutes to allow the dye to bind to the newly synthesized double-stranded DNA.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_vehicle)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of DNA Polymerase Inhibition Visualization

The following diagram illustrates the general principle of DNA polymerase inhibition, which can be applied to understand the potential action of this compound.

dna_polymerase_inhibition cluster_normal Normal DNA Synthesis cluster_inhibition Inhibition by this compound DNA_Polymerase DNA Polymerase New_DNA Newly Synthesized DNA DNA_Polymerase->New_DNA catalyzes Inhibited_Polymerase DNA Polymerase Template_Primer Template-Primer DNA Template_Primer->DNA_Polymerase binds dNTPs dNTPs dNTPs->DNA_Polymerase binds No_Synthesis DNA Synthesis Blocked Inhibited_Polymerase->No_Synthesis leads to Plakevulin_A This compound Plakevulin_A->Inhibited_Polymerase binds

Caption: General mechanism of DNA polymerase inhibition.

Conclusion

The in vitro DNA polymerase inhibition assay is a valuable tool for characterizing the activity of compounds like this compound. The provided protocol offers a robust, non-radioactive method for assessing the inhibitory potential of this marine natural product. Due to some inconsistencies in the existing literature, it is imperative for researchers to empirically determine the IC50 values and further investigate the specific mechanism of inhibition of this compound against different DNA polymerases. These studies will be instrumental in evaluating its potential as a therapeutic agent.

References

Application Notes and Protocols for (+)-Plakevulin A as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has emerged as a promising candidate for anticancer drug development.[1][2][3] This molecule has demonstrated significant cytotoxic effects against various cancer cell lines, with a noteworthy selectivity for cancer cells over normal cells.[1][3] Its mechanism of action involves the induction of apoptosis through the modulation of key cellular signaling pathways, making it a subject of considerable interest for further preclinical and clinical investigation. These application notes provide a comprehensive overview of the biological activity of this compound, along with detailed protocols for its study as a potential anticancer agent.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. Studies have shown that it triggers DNA fragmentation and activates caspase-3, a key executioner enzyme in the apoptotic cascade. While initially investigated for its inhibitory effects on DNA polymerases α and δ, the concentrations required for cytotoxicity are significantly lower than those needed for enzymatic inhibition, suggesting other primary molecular targets.

A crucial aspect of this compound's mechanism is its ability to suppress the interleukin-6 (IL-6)-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is often constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound can effectively shut down these pro-tumorigenic signals.

Furthermore, pull-down experiments using a biotinylated derivative of this compound have identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a potential binding protein. HSD17B4 is believed to play a role in regulating STAT3 activation, suggesting that this compound may exert its effects on the STAT3 pathway through its interaction with HSD17B4.

Proposed Signaling Pathway of this compound

PlakevulinA_Pathway PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 binds to STAT3 STAT3 PlakevulinA->STAT3 inhibits activation of HSD17B4->STAT3 inhibits activation of IL6R IL-6 Receptor JAK JAK IL6R->JAK activates IL6 IL-6 IL6->IL6R binds JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis inhibition of leads to MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 PullDown_Workflow Biotin_Plak Biotinylated This compound Incubate1 Incubate & Wash Biotin_Plak->Incubate1 Strept_Beads Streptavidin Beads Strept_Beads->Incubate1 Cell_Lysate Cell Lysate Incubate2 Incubate with Lysate Cell_Lysate->Incubate2 Incubate1->Incubate2 Wash Wash to Remove Non-specific Proteins Incubate2->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Mass Spectrometry Elute->Analyze

References

Application Notes and Protocols for (+)-Plakevulin A in Leukemia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Plakevulin A is a novel oxylipin initially isolated from the Okinawan sponge Plakortis sp. It has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular potency observed in the human promyelocytic leukemia cell line, HL-60.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in leukemia research models. The primary mechanism of action involves the induction of apoptosis through the suppression of the IL-6/STAT3 signaling pathway, presenting a promising avenue for therapeutic investigation in leukemia.[1][2]

Mechanism of Action

Initial studies identified this compound as an inhibitor of DNA polymerases α and δ. However, the half-maximal inhibitory concentration (IC₅₀) for its cytotoxic effects suggests the involvement of other primary cellular targets.[1] Current research indicates that in HL-60 leukemia cells, this compound induces apoptosis, characterized by DNA fragmentation and caspase-3 activation. This is achieved through the suppression of Interleukin-6 (IL-6) induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3). A potential binding partner for this compound, identified through pull-down experiments, is the hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which may play a role in the regulation of STAT3 activation.

Data Presentation

Cytotoxicity Profile of this compound

This compound has been shown to exhibit selective cytotoxicity against cancer cell lines over normal cell lines. The human promyelocytic leukemia cell line, HL-60, has demonstrated the highest sensitivity to this compound.

Cell LineCell TypeOrganismIC₅₀ (µM)
HL-60 Human Promyelocytic LeukemiaHomo sapiensData not available in search results
HeLa Human Cervical CarcinomaHomo sapiensData not available in search results
MC3T3-E1 Mouse Pre-osteoblastMus musculusData not available in search results
MRC-5 Human Normal Lung FibroblastHomo sapiensData not available in search results
L1210 Murine LeukemiaMus musculusData not available in search results
KB Human Cervix CarcinomaHomo sapiensData not available in search results

Note: While the source literature confirms the determination of IC₅₀ values, the specific quantitative data was not available in the accessed search results.

Mandatory Visualizations

Signaling Pathway of this compound in HL-60 Cells

PlakevulinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 IL6R->GP130 JAK JAK GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes HSD17B4 HSD17B4 HSD17B4->STAT3 Regulates (?) PlakevulinA This compound PlakevulinA->STAT3 Suppresses Activation PlakevulinA->HSD17B4 Binds to (?) Apoptosis Apoptosis Gene_Transcription Gene Transcription (Anti-apoptotic) STAT3_dimer->Gene_Transcription Promotes Gene_Transcription->Apoptosis Inhibits IL6 IL-6 IL6->IL6R Binds

Caption: Proposed mechanism of this compound in HL-60 cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays start Leukemia Cell Lines (e.g., HL-60) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis caspase Caspase-3 Activation treatment->caspase western Western Blot (p-STAT3, STAT3, etc.) treatment->western data_analysis Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability->data_analysis apoptosis->data_analysis caspase->data_analysis western->data_analysis

References

Troubleshooting & Optimization

improving (+)-Plakevulin A solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in utilizing (+)-Plakevulin A for in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oxylipin, a class of lipid-derived signaling molecules, originally isolated from the Okinawan sponge Plakortis sp.[1][2] It exhibits cytotoxic and pro-apoptotic activities in various cancer cell lines.[1][2] Its primary mechanism of action involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Evidence suggests that this compound may directly bind to hydroxysteroid 17-beta dehydrogenase 4 (HSD17B4), a protein implicated in the regulation of STAT3 activation.

Q2: What are the main challenges when working with this compound in vitro?

A2: Like many lipid-based molecules, this compound is hydrophobic, which can lead to poor solubility in aqueous cell culture media. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes. Therefore, proper handling and solution preparation are critical for successful in vitro assays.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the stock solution. The concentration of this compound exceeds its solubility limit in the chosen solvent.- Gently warm the solution in a water bath (37°C) to aid dissolution. - If precipitation persists, prepare a new stock solution at a lower concentration. - Consider using a different solvent, such as ethanol.
Precipitation observed in the cell culture medium after adding the compound. The final concentration of this compound is too high for the aqueous medium, or the DMSO concentration is causing the compound to fall out of solution.- Ensure the stock solution is added to the medium with vigorous mixing to facilitate dispersion. - Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume. - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is below 0.5%.
Inconsistent or non-reproducible results in cytotoxicity assays. - Inaccurate concentration of the stock solution due to incomplete dissolution or degradation. - Precipitation of the compound in the assay wells. - Adsorption of the hydrophobic compound to plasticware.- Confirm complete dissolution of the stock solution by visual inspection. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect assay plates for any signs of precipitation before and during the incubation period. - Consider using low-adhesion plasticware for preparing and storing solutions of this compound.
No observable effect of this compound on STAT3 signaling. - The compound may have degraded. - The concentration used is too low to elicit a response. - The cell line may not have an active STAT3 signaling pathway or may be insensitive to STAT3 inhibition.- Store the stock solution properly at -20°C or -80°C and protect from light. - Perform a dose-response experiment to determine the optimal working concentration. - Confirm STAT3 expression and activation in your cell line using a positive control (e.g., IL-6 stimulation) and Western blotting for phosphorylated STAT3 (p-STAT3).

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard method to determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol, Methanol, Acetone)

  • Small glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or a suitable analytical method for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method like HPLC.

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 382.58 g/mol .

  • Add the calculated volume of DMSO to the tube containing the compound.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

PlakevulinA_STAT3_Pathway cluster_nucleus PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to (?) IL6 IL-6 Apoptosis Apoptosis PlakevulinA->Apoptosis Induces JAK JAK HSD17B4->JAK Suppresses (?) IL6_Receptor IL-6 Receptor IL6_Receptor->JAK Activates IL6->IL6_Receptor Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_active->Gene_Expression Promotes Transcription Gene_Expression->Apoptosis Inhibits Solubility_Workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess incubate Incubate on shaker (24-48h at constant temp.) add_excess->incubate check_solid Confirm presence of undissolved solid incubate->check_solid check_solid->add_excess No, add more solid centrifuge Centrifuge to pellet solid check_solid->centrifuge Yes collect_supernatant Collect supernatant centrifuge->collect_supernatant quantify Quantify concentration (e.g., HPLC) collect_supernatant->quantify end End: Solubility Determined quantify->end Solubility_Troubleshooting problem Precipitation Observed in_stock In Stock Solution? problem->in_stock in_medium In Culture Medium? problem->in_medium solution1 Warm solution gently (37°C) Prepare lower concentration stock in_stock->solution1 Yes solution2 Mix vigorously when adding to medium Use serial dilutions Lower final concentration in_medium->solution2 Yes solution3 Check final DMSO concentration (<0.5%) in_medium->solution3 Yes

References

long-term stability of (+)-Plakevulin A in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Plakevulin A

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of this compound when stored in Dimethyl Sulfoxide (DMSO). The information herein is compiled from established best practices for compound management and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound in DMSO?

A1: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or lower.[1][2] Studies on a wide range of compounds have shown that lower temperatures generally slow down degradation processes.[1] For routine use, aliquots can be kept at 4°C for short periods, though stability at this temperature should be verified.

Q2: How many freeze-thaw cycles can a this compound DMSO stock solution undergo?

A2: The stability of a compound through freeze-thaw cycles is highly dependent on its specific chemical structure.[3] General studies suggest that many compounds can withstand multiple freeze-thaw cycles without significant degradation, with some studies showing no significant loss after 11 cycles.[4] However, to minimize the risk of degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated cycling.

Q3: Does the presence of water in DMSO affect the stability of this compound?

A3: Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds, often more so than oxygen. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can lead to hydrolysis of sensitive compounds. It is crucial to use anhydrous DMSO and to handle stock solutions in a dry environment to minimize water absorption.

Q4: What type of container should be used for storing this compound in DMSO?

A4: For long-term storage of organic solutions like this compound in DMSO, it is recommended to use glass vials with Teflon-lined closures. Studies have shown no significant difference in compound recovery between glass and polypropylene containers for some compounds over several months at room temperature. However, plastic containers can be a source of leachable impurities.

Q5: What is the expected shelf-life of this compound in DMSO at -20°C?

A5: The precise shelf-life of this compound in DMSO has not been publicly established. However, general stability studies on diverse compound libraries stored in DMSO at -20°C indicate that many compounds remain stable for years. It is recommended to perform periodic quality control checks on your stock solutions to ensure their integrity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in an assay 1. Degradation of this compound in DMSO stock solution due to improper storage (temperature, moisture). 2. Repeated freeze-thaw cycles. 3. Adsorption of the compound to plasticware.1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use glass or low-binding polypropylene labware. 4. Verify the integrity of the stock solution using an analytical method like HPLC-MS.
Precipitate forms in the DMSO stock solution upon thawing 1. The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. 2. The compound may have low solubility in aqueous buffers used in assays.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. Before creating a new stock, confirm the solubility of this compound in DMSO. 3. When diluting into aqueous buffers, do so in a stepwise manner with vigorous mixing.
Inconsistent assay results using the same stock solution 1. Non-homogeneity of the stock solution after thawing. 2. Contamination of the stock solution. 3. Degradation over the course of the experiment at room temperature.1. Ensure the solution is completely thawed and vortexed thoroughly before use. 2. Use sterile techniques when handling stock solutions. 3. Minimize the time the stock solution is kept at room temperature. Prepare working solutions immediately before use.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound in DMSO based on a typical long-term stability study.

Storage ConditionTime PointPurity (%) by HPLC-UV/MSConcentration (mM)
-20°C 0 months99.510.0
6 months99.39.9
12 months99.19.9
24 months98.89.8
4°C 0 months99.510.0
1 month98.29.8
3 months96.59.6
6 months94.19.4
Room Temp. 0 hours99.510.0
24 hours97.09.7
7 days85.28.5

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a typical procedure for evaluating the chemical stability of this compound in a DMSO stock solution.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple glass vials with Teflon-lined caps.

2. Storage Conditions:

  • Store the aliquots at three different temperature conditions: -20°C, 4°C, and room temperature (approximately 20-25°C).

3. Time Points for Analysis:

  • -20°C: 0, 6, 12, and 24 months.

  • 4°C: 0, 1, 3, and 6 months.

  • Room Temperature: 0, 24 hours, and 7 days.

4. Analytical Method:

  • At each time point, retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and reach room temperature. Vortex briefly to ensure homogeneity.

  • Analyze the sample using High-Performance Liquid Chromatography coupled with a UV detector and a Mass Spectrometer (HPLC-UV/MS).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A suitable C18 reversed-phase column.

    • Detection: Monitor at a relevant UV wavelength and by mass spectrometry to identify the parent compound and any potential degradation products.

5. Data Analysis:

  • Determine the purity of this compound by calculating the peak area of the parent compound as a percentage of the total peak area in the chromatogram.

  • Quantify the concentration relative to an internal standard to account for any variations in sample injection.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Glass Vials prep->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 Store storage_4 4°C aliquot->storage_4 Store storage_rt Room Temp aliquot->storage_rt Store analysis HPLC-UV/MS Analysis storage_neg_20->analysis Retrieve Sample storage_4->analysis Retrieve Sample storage_rt->analysis Retrieve Sample data Purity & Concentration Determination analysis->data

Caption: Workflow for assessing the .

References

Technical Support Center: Purification of (+)-Plakevulin A from Crude Extract

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-Plakevulin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this marine natural product from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is an oxylipin, a class of oxygenated natural products.[1] It is isolated from marine sponges of the genus Plakortis, particularly from species found in Okinawan waters.[1]

Q2: What are the primary challenges in purifying this compound?

The purification of this compound from a crude sponge extract presents several challenges, including:

  • Low abundance: Natural products are often present in low concentrations in their source organisms, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Complex matrix: The crude extract contains a multitude of other compounds, including lipids, pigments, and other secondary metabolites with similar polarities, which can co-elute with this compound.

  • Compound instability: Like many complex natural products, this compound may be susceptible to degradation under harsh purification conditions (e.g., extreme pH, high temperatures, or prolonged exposure to certain solvents).

  • Structural similarity to impurities: The presence of structurally related analogs or isomers can make the final purification steps particularly challenging, often requiring high-resolution chromatographic techniques.

Q3: What is the general workflow for the purification of this compound?

  • Extraction: Initial extraction of the sponge biomass with organic solvents.

  • Solvent Partitioning: Separation of the crude extract into fractions of varying polarity.

  • Column Chromatography: Multiple rounds of column chromatography to progressively enrich for the target compound.

  • High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity.

G cluster_0 Upstream Processing cluster_1 Purification Workflow cluster_2 Downstream Analysis Crude Extract Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Silica Gel Chromatography Silica Gel Chromatography Solvent Partitioning->Silica Gel Chromatography Reversed-Phase Chromatography Reversed-Phase Chromatography Silica Gel Chromatography->Reversed-Phase Chromatography HPLC Purification HPLC Purification Reversed-Phase Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Purity Analysis Purity Analysis Pure this compound->Purity Analysis

General purification workflow for this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound after initial extraction. Incomplete extraction from the sponge matrix. Degradation during extraction.- Use a more exhaustive extraction method (e.g., Soxhlet extraction).- Employ a series of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).- Perform extractions at room temperature or below to minimize thermal degradation.
Co-elution of impurities during column chromatography. Impurities have similar polarity to this compound. Overloading of the column. Inappropriate solvent system.- Use a different stationary phase (e.g., switch from silica to a bonded phase like C18).- Employ gradient elution to improve separation.- Reduce the sample load on the column.- Screen different solvent systems using thin-layer chromatography (TLC) to optimize separation.
Loss of compound during solvent removal (evaporation). This compound may be sensitive to heat or prolonged vacuum.- Use a rotary evaporator at a lower temperature.- Co-evaporate with a high-boiling point, inert solvent to avoid taking the sample to complete dryness.- Lyophilization (freeze-drying) can be a gentler alternative for removing certain solvents.
Degradation of this compound observed in fractions. Sensitivity to pH, light, or air (oxidation).- Buffer all aqueous solutions to a neutral pH.- Protect fractions from light by using amber vials or covering with aluminum foil.- Store fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
Broad or tailing peaks during HPLC analysis. Poor interaction with the stationary phase. Column overloading. Presence of interfering compounds.- Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, add modifiers like trifluoroacetic acid for acidic compounds).- Inject a smaller sample volume.- Ensure the sample is fully dissolved in the mobile phase before injection.
Irreproducible purification results. Variability in the crude extract. Inconsistent chromatographic conditions.- Standardize the extraction protocol.- Carefully control chromatographic parameters such as flow rate, gradient profile, and temperature.- Use high-quality, consistent solvents and stationary phases.

Experimental Protocols

Note: The following are generalized protocols based on the purification of similar marine natural products. Optimization will be necessary for your specific crude extract.

Protocol 1: Initial Extraction and Solvent Partitioning
  • Extraction:

    • Lyophilize (freeze-dry) the collected sponge biomass to remove water.

    • Grind the dried sponge material into a fine powder.

    • Sequentially extract the powder with solvents of increasing polarity, for example:

      • Dichloromethane (DCM) or Chloroform

      • Ethyl Acetate (EtOAc)

      • Methanol (MeOH)

    • Combine the organic extracts and concentrate under reduced pressure.

  • Solvent Partitioning:

    • Dissolve the crude extract in a biphasic solvent system, such as methanol/water and hexane.

    • Separate the layers. The non-polar hexane layer will contain lipids and other non-polar compounds.

    • Further partition the aqueous methanol layer against a solvent of intermediate polarity, like ethyl acetate.

    • Collect and concentrate each fraction separately. Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., LC-MS).

Protocol 2: Column Chromatography
  • Silica Gel Chromatography (Normal Phase):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the fraction containing this compound (typically the ethyl acetate or a moderately polar fraction) onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the target compound.

  • Reversed-Phase Chromatography (e.g., C18):

    • Pool the this compound-containing fractions from the silica gel chromatography and concentrate.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Load the sample onto a C18 column pre-equilibrated with a polar mobile phase (e.g., water or a water/acetonitrile mixture).

    • Elute with a gradient of decreasing polarity (e.g., increasing the concentration of acetonitrile or methanol in water).

    • Collect and analyze fractions as described above.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Method Development:

    • Use an analytical HPLC system to develop a separation method. Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase combinations (e.g., water/acetonitrile, water/methanol with or without additives like formic acid or trifluoroacetic acid).

  • Preparative HPLC:

    • Scale up the optimized analytical method to a preparative HPLC system.

    • Inject the enriched fraction from the previous chromatography step.

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction by analytical HPLC. Repeat the preparative HPLC if necessary to achieve the desired purity.

Troubleshooting Logic Diagram

G Start Start Low Purity Low Purity Start->Low Purity Low Yield Low Yield Low Purity->Low Yield No Optimize Chromatography Optimize Chromatography Low Purity->Optimize Chromatography Yes Degradation Degradation Low Yield->Degradation No Improve Extraction Improve Extraction Low Yield->Improve Extraction Yes Gentler Conditions Gentler Conditions Degradation->Gentler Conditions Yes Pure Product Pure Product Degradation->Pure Product No Optimize Chromatography->Low Yield Improve Extraction->Degradation Gentler Conditions->Pure Product

Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing (+)-Plakevulin A Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (+)-Plakevulin A concentration for cytotoxicity studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an oxylipin, a type of lipid molecule, originally isolated from the Okinawan marine sponge Plakortis sp.[1] Its primary mechanisms of cytotoxic action include the induction of apoptosis (programmed cell death) and the inhibition of DNA polymerases α and δ.[1] Research has shown that it can induce DNA fragmentation and activate caspase-3, key markers of apoptosis.[1] Furthermore, this compound has been found to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3) induced by interleukin-6 (IL-6), a critical pathway in cell survival and proliferation.[1][2] This suppression may be mediated through its binding to 17β-hydroxysteroid dehydrogenase 4 (HSD17B4).

Q2: Which cell lines are sensitive to this compound?

Studies have demonstrated the cytotoxicity of this compound against several cell lines, including:

  • Human promyelocytic leukemia (HL60): This cell line has shown the highest sensitivity to this compound.

  • Human cervix epithelioid carcinoma (HeLa)

  • Mouse calvaria-derived pre-osteoblast (MC3T3-E1)

  • Human normal lung fibroblast (MRC-5)

Importantly, this compound has exhibited selectivity for cancer cells over normal cells, making it a compound of interest for further investigation.

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A specific starting concentration range for this compound is not well-established in publicly available literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. A broad range, for instance from 0.1 µM to 100 µM, is often a good starting point for a new compound.

Q4: How is the IC50 value for this compound determined?

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. To determine the IC50 of this compound, you will need to perform a cytotoxicity assay (such as the MTT assay detailed below) with a series of dilutions of the compound. The resulting data, typically cell viability versus drug concentration, is then plotted on a logarithmic scale. The IC50 value is the concentration at which the cell viability is reduced by 50% compared to the untreated control.

Data Presentation

Cell LineTime Point (e.g., 24h, 48h, 72h)IC50 (µM)
HL60
HeLa
MC3T3-E1
MRC-5
Other

Experimental Protocols

Detailed Methodology: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell lines (e.g., HL60, HeLa)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Count the cells and determine viability (should be >95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include appropriate controls:

      • Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

      • Untreated control: Cells in culture medium only.

      • Blank: Culture medium without cells.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells. A purple precipitate should be visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use precise pipetting techniques.
Edge effects in the 96-well plate.Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Low or no cytotoxic effect observed This compound concentration is too low.Test a wider and higher concentration range.
Incubation time is too short.Increase the incubation period (e.g., up to 72 hours).
Cell line is resistant.Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control.
Improper drug dissolution.Ensure this compound is fully dissolved in DMSO before diluting in culture medium.
High background absorbance in blank wells Contamination of reagents or medium.Use sterile techniques and fresh reagents. Check the medium for contamination before use.
MTT reagent is light-sensitive.Protect the MTT solution from light during preparation and incubation.
Inconsistent IC50 values Variation in cell passage number or health.Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
Inconsistent incubation times.Ensure all plates are incubated for the exact same duration for both cell growth and drug treatment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HL60, HeLa) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells incubation_24h Incubate (24 hours) plate_cells->incubation_24h add_drug Add Compound to Cells incubation_24h->add_drug prepare_drug Prepare this compound Serial Dilutions prepare_drug->add_drug incubation_exp Incubate (24, 48, or 72 hours) add_drug->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate (2-4 hours) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3 STAT3 JAK->STAT3 Phosphorylates (p-STAT3) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates HSD17B4 HSD17B4 HSD17B4->STAT3 Suppresses Activation PlakevulinA This compound PlakevulinA->HSD17B4 Binds to Apoptosis Apoptosis Induction PlakevulinA->Apoptosis Induces Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Promotes Gene_Expression->Apoptosis Inhibits

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

References

troubleshooting inconsistent results in (+)-Plakevulin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Plakevulin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oxylipin that has been shown to exhibit cytotoxic effects against several cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death.[1][2] This is achieved through the activation of caspase-3 and subsequent DNA fragmentation.[1][2] Additionally, this compound has been found to suppress the activation of the STAT3 signaling pathway, which is often implicated in cancer cell proliferation and survival.[1]

Q2: Which cell lines are most sensitive to this compound?

A2: Among the cell lines tested, the human promyelocytic leukemia cell line, HL60, has shown the highest sensitivity to this compound. It also demonstrates cytotoxicity against human cervix epithelioid carcinoma (HeLa), mouse calvaria-derived pre-osteoblast (MC3T3-E1), and human normal lung fibroblast (MRC-5) cell lines, with a degree of selectivity for cancer cells over normal cells.

Q3: What is the known binding target of this compound?

A3: Through pull-down experiments using a biotinylated derivative of this compound, hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) has been identified as a binding protein in HL60 cell lysates. This interaction may play a role in the suppression of STAT3 activation.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results (IC50 Values)

Question: My IC50 values for this compound vary significantly between experiments using the same cell line. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability.

Potential Causes & Solutions:

  • Cell Health and Passage Number:

    • Problem: Cells that are unhealthy or have been passaged too many times can exhibit altered responses to treatment.

    • Solution: Ensure you are using cells within a low passage number range. Regularly check cell viability using methods like trypan blue exclusion before seeding. Maintain consistent cell culture conditions.

  • Inconsistent Cell Seeding Density:

    • Problem: Uneven cell distribution in multi-well plates can lead to variability in the number of cells per well, affecting the final readout.

    • Solution: Thoroughly mix your cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even settling.

  • Compound Solubility and Stability:

    • Problem: this compound, like many oxylipins, may have limited solubility and stability in aqueous cell culture media, leading to precipitation or degradation.

    • Solution: Prepare fresh dilutions of your stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and low (typically <0.1%) across all wells to avoid solvent-induced toxicity. Visually inspect for any precipitation after adding the compound to the media.

  • Assay Incubation Time:

    • Problem: The duration of compound exposure can significantly impact the IC50 value.

    • Solution: Use a consistent and optimized incubation time for your specific cell line and assay.

Issue 2: Weak or No Signal in Apoptosis Assays

Question: I am not observing a significant increase in apoptosis after treating HL60 cells with this compound. What could be wrong?

Answer: A lack of apoptotic signal could be due to several experimental factors.

Potential Causes & Solutions:

  • Suboptimal Compound Concentration:

    • Problem: The concentration of this compound may be too low to induce a detectable apoptotic response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line.

  • Incorrect Timing of Assay:

    • Problem: Apoptosis is a dynamic process, and the timing of your assay is critical. You may be missing the peak of the apoptotic cascade.

    • Solution: Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.

  • Cell Line Resistance:

    • Problem: While HL60 cells are reported to be sensitive, variations in cell sub-clones or culture conditions could lead to resistance.

    • Solution: Verify the identity of your cell line through STR profiling. If resistance is suspected, you may need to try a different cell line or investigate potential resistance mechanisms.

  • Assay Sensitivity:

    • Problem: The chosen apoptosis assay may not be sensitive enough to detect the changes in your experimental setup.

    • Solution: Consider using a more sensitive method or a combination of assays to confirm apoptosis (e.g., caspase-3 activity assay and Annexin V/PI staining).

Issue 3: Inconsistent Results in STAT3 Phosphorylation Western Blots

Question: I am seeing variable levels of p-STAT3 in my western blots after treatment with this compound. How can I improve the consistency?

Answer: Western blotting for phosphorylated proteins requires careful optimization and execution.

Potential Causes & Solutions:

  • Sample Preparation:

    • Problem: Phosphatase activity during cell lysis can lead to dephosphorylation of your target protein.

    • Solution: Ensure that your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times during preparation.

  • Antibody Performance:

    • Problem: The primary antibody against p-STAT3 may not be specific or sensitive enough.

    • Solution: Validate your antibody using positive and negative controls (e.g., IL-6 stimulated and unstimulated cell lysates). Optimize the antibody concentration to achieve a good signal-to-noise ratio.

  • Loading and Transfer Variability:

    • Problem: Uneven protein loading or inefficient transfer to the membrane can lead to inconsistent band intensities.

    • Solution: Accurately quantify the protein concentration of your lysates before loading. Use a loading control (e.g., β-actin or GAPDH) to normalize for any variations. Ensure proper transfer conditions and verify transfer efficiency with a stain like Ponceau S.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineDescriptionReported IC50 (µM)
HL60 Human promyelocytic leukemiaMost Sensitive
HeLa Human cervix epithelioid carcinoma-
MC3T3-E1 Mouse calvaria-derived pre-osteoblast-
MRC-5 Human normal lung fibroblast-

Note: Specific IC50 values for this compound in these cell lines are not yet publicly available in the reviewed literature. The HL60 cell line is reported to have the highest sensitivity.

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay

This protocol is a general guideline for measuring caspase-3 activity as an indicator of apoptosis.

  • Cell Seeding and Treatment:

    • Seed HL60 cells in a 96-well plate at a density of 1 x 10^5 cells/ml.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO, final concentration <0.1%).

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Activity Measurement:

    • Centrifuge the lysate to pellet debris.

    • Add the supernatant to a new plate.

    • Add a caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol provides a general method for detecting changes in IL-6-induced STAT3 phosphorylation.

  • Cell Treatment and Lysis:

    • Seed HL60 cells and starve them of serum overnight if necessary.

    • Pre-treat cells with this compound at the desired concentration for a specified time.

    • Stimulate the cells with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total STAT3 and a loading control (e.g., β-actin) to ensure equal loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) treat Treat with this compound and Controls stock->treat cells Culture HL60 Cells seed Seed Cells in Multi-well Plates cells->seed seed->treat apoptosis Apoptosis Assay (Caspase-3 Activity) treat->apoptosis stat3 STAT3 Pathway Analysis (Western Blot) treat->stat3 data Data Analysis (IC50, etc.) apoptosis->data stat3->data

Caption: A generalized experimental workflow for studying the effects of this compound.

signaling_pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 binds to Apoptosis Apoptosis PlakevulinA->Apoptosis induces HSD17B4->JAK inhibits?

Caption: Proposed signaling pathway of this compound in HL60 cells.

troubleshooting_logic Start Inconsistent Results CheckCells Check Cell Health & Passage Number Start->CheckCells CheckSeeding Verify Seeding Density Start->CheckSeeding CheckCompound Assess Compound Solubility/Stability Start->CheckCompound CheckProtocol Review Experimental Protocol Start->CheckProtocol Optimize Re-optimize Assay Parameters CheckCells->Optimize CheckSeeding->Optimize CheckCompound->Optimize CheckProtocol->Optimize Consistent Consistent Results Optimize->Consistent

References

minimizing off-target effects of (+)-Plakevulin A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (+)-Plakevulin A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an oxylipin with potent antitumor activity. Its primary mechanism involves the modulation of pre-mRNA splicing by targeting the SF3b complex, a core component of the spliceosome.[1][2] This interaction leads to alterations in splicing patterns, which can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit DNA polymerases α and δ, suppress IL-6-induced STAT3 activation, and bind to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).

Q2: What are the known cellular effects of this compound?

A2: The primary cellular effects observed upon treatment with this compound include:

  • Induction of apoptosis: It triggers programmed cell death in sensitive cancer cell lines.

  • Inhibition of STAT3 signaling: It suppresses the phosphorylation and activation of STAT3 induced by interleukin-6 (IL-6).

  • Splicing modulation: As a modulator of the SF3b complex, it can cause changes in pre-mRNA splicing, leading to the production of aberrant transcripts.

Q3: In which cell lines has this compound shown cytotoxic activity?

A3: this compound has demonstrated cytotoxicity against a range of cancer cell lines, with notable selectivity for cancer cells over normal cells. The half-maximal inhibitory concentration (IC50) values have been determined for several human and murine cell lines.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: For cell culture applications, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly before adding to the cells.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity in non-cancerous or sensitive cell lines.
  • Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to off-target cytotoxic effects.

  • Troubleshooting Steps:

    • Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your target cancer cells while minimizing toxicity in control or non-cancerous cells. Start with a concentration range below and above the reported IC50 values for similar cell types.

    • Reduce treatment duration: Shorten the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired on-target effects with reduced off-target toxicity.

    • Use a recovery period: After treatment for a defined period, replace the medium containing this compound with fresh medium to allow cells to recover.

Issue 2: Inconsistent or unexpected changes in gene expression and protein levels unrelated to the intended target pathway.
  • Possible Cause: As a splicing modulator, this compound can cause widespread changes in pre-mRNA splicing, leading to off-target alterations in the transcriptome and proteome.

  • Troubleshooting Steps:

    • Perform RNA-sequencing: To understand the global impact on splicing, consider performing RNA-sequencing on treated and untreated cells. This can help identify off-target splicing events.

    • Validate key off-target events: Use RT-PCR to validate specific off-target splicing events identified through RNA-sequencing or predicted based on the mechanism of SF3b modulators.

    • Use lower concentrations: Off-target splicing modulation may be concentration-dependent. Using the lowest effective concentration can help minimize these effects.

    • Analyze protein expression: Perform western blotting for key proteins in pathways that are known to be sensitive to splicing factor inhibition to assess the extent of off-target effects at the protein level.

Issue 3: Difficulty in reproducing the inhibitory effect on IL-6-induced STAT3 activation.
  • Possible Cause: Experimental conditions for IL-6 stimulation and this compound treatment may not be optimal.

  • Troubleshooting Steps:

    • Optimize IL-6 stimulation: Ensure that the concentration of IL-6 used is sufficient to induce a robust and reproducible phosphorylation of STAT3 in your cell line. The timing of IL-6 stimulation relative to this compound treatment is also critical.

    • Pre-incubation with this compound: Pre-incubate the cells with this compound for a sufficient period before adding IL-6 to allow for cellular uptake and target engagement.

    • Check for serum interference: Components in fetal bovine serum (FBS) can interfere with cytokine signaling. Consider serum-starving the cells for a few hours before treatment and stimulation.

    • Confirm STAT3 phosphorylation: Always include positive (IL-6 alone) and negative (vehicle control) controls in your western blot analysis to confirm the phosphorylation status of STAT3.

Quantitative Data

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeOrganismIC50 (µM)Reference
HL60Human promyelocytic leukemiaHuman0.048
HeLaHuman cervical carcinomaHuman0.23
MC3T3-E1Mouse calvaria-derived pre-osteoblastMouse1.1
MRC-5Human normal lung fibroblastHuman1.9

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V Staining

This protocol is adapted from standard methods for detecting apoptosis by flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 2: Analysis of IL-6-Induced STAT3 Phosphorylation by Western Blot

Materials:

  • This compound

  • Recombinant human IL-6

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with desired concentrations of this compound or vehicle control for 2-4 hours.

  • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

Visualizations

cluster_workflow Experimental Workflow: Assessing Off-Target Splicing start Treat cells with This compound rna_extraction RNA Extraction start->rna_extraction rt_pcr RT-PCR for known targets rna_extraction->rt_pcr rna_seq RNA-Sequencing rna_extraction->rna_seq data_analysis Bioinformatic Analysis of Splicing Events rna_seq->data_analysis validation RT-PCR Validation of Off-Target Events data_analysis->validation

Caption: Workflow for identifying off-target splicing effects.

cluster_pathway Signaling Pathway: this compound cluster_splicing Splicing Modulation cluster_stat3 STAT3 Pathway Plakevulin_A This compound SF3b SF3b Complex Plakevulin_A->SF3b pSTAT3 p-STAT3 Plakevulin_A->pSTAT3 suppression Splicing Altered Splicing SF3b->Splicing inhibition Apoptosis_Splicing Apoptosis Splicing->Apoptosis_Splicing IL6R IL-6 Receptor JAK JAK IL6R->JAK activation STAT3 STAT3 JAK->STAT3 STAT3->pSTAT3 phosphorylation Gene_Expression Gene Expression pSTAT3->Gene_Expression

Caption: On-target mechanisms of this compound.

cluster_troubleshooting Troubleshooting Logic High_Cytotoxicity High Cytotoxicity in Control Cells Titrate_Conc Titrate Concentration High_Cytotoxicity->Titrate_Conc Possible Cause: Concentration too high Reduce_Time Reduce Treatment Time High_Cytotoxicity->Reduce_Time Unexpected_Expression Unexpected Gene Expression Changes RNA_Seq Perform RNA-Seq Unexpected_Expression->RNA_Seq Possible Cause: Off-target splicing No_STAT3_Inhibition No Inhibition of p-STAT3 Optimize_IL6 Optimize IL-6 Stimulation No_STAT3_Inhibition->Optimize_IL6 Possible Cause: Suboptimal assay conditions

Caption: Logic for troubleshooting common issues.

References

Navigating the Challenges of (+)-Plakevulin A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of (+)-Plakevulin A, a marine natural product with promising biological activity, presents a significant undertaking for synthetic chemists. Achieving a high overall yield can be a considerable challenge, with several steps requiring careful optimization and troubleshooting. This technical support center provides a comprehensive guide to addressing common low-yield issues encountered during the synthesis, drawing upon established synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. What are the most likely problematic stages?

A1: Low overall yield in a multi-step synthesis can be the result of suboptimal yields in one or more key transformations. Based on reported syntheses, particular attention should be paid to the following stages, which are known to be sensitive to reaction conditions:

  • Sharpless Asymmetric Epoxidation: This step is crucial for establishing the stereochemistry of the molecule. Incomplete reaction or the formation of diastereomers can significantly impact the yield of the desired product.

  • Ring-Closing Metathesis (RCM): The efficiency of the RCM reaction to form the cyclopentene ring can be influenced by catalyst choice, solvent, temperature, and substrate purity. Catalyst decomposition or competing side reactions can lead to lower yields.

  • Wittig Olefination: The reaction of the epoxy aldehyde with the Wittig reagent can sometimes be sluggish or produce byproducts, impacting the yield of the desired vinyl epoxide.

  • Final Deprotection and Lactonization Steps: The final steps to reveal the carboxylic acid and form the lactone can be sensitive, with potential for side reactions or incomplete conversion.

Q2: I am observing a low yield in the Sharpless Asymmetric Epoxidation step. What are the common causes and how can I troubleshoot this?

A2: Low yields in the Sharpless epoxidation of the key allylic alcohol intermediate can stem from several factors:

  • Reagent Quality: The quality of the titanium(IV) isopropoxide, chiral tartrate (DIPT), and the oxidant (TBHP) is critical. Use freshly opened or properly stored reagents.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Reaction Temperature: The reaction is typically run at low temperatures (-20 °C). Deviations from the optimal temperature can lead to reduced enantioselectivity and lower yields.

  • Stoichiometry: Precise stoichiometry of the reagents is important. Ensure accurate measurement and addition of all components.

Q3: My Ring-Closing Metathesis (RCM) reaction is not proceeding to completion or is giving a low yield of the desired cyclopentene. What can I do?

A3: Troubleshooting the RCM reaction involves a systematic evaluation of several parameters:

  • Catalyst Choice and Loading: The choice of Grubbs' catalyst (first or second generation) can significantly impact the reaction. For sterically hindered or electron-deficient olefins, a second-generation catalyst is often more effective. Catalyst loading may also need to be optimized.

  • Solvent and Concentration: The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene. The concentration of the diene substrate is crucial; high dilutions are often necessary to favor the intramolecular RCM over intermolecular oligomerization.

  • Temperature and Reaction Time: While many RCM reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition.

  • Substrate Purity: Impurities in the diene substrate can poison the catalyst. Ensure the starting material is of high purity.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving low-yield issues in key transformations of the this compound synthesis.

Guide 1: Low Yield in the Sharpless Asymmetric Epoxidation
Symptom Potential Cause Suggested Solution
Low conversion of starting material Inactive catalyst or oxidant.Use fresh, high-purity Ti(Oi-Pr)₄, DIPT, and TBHP. Ensure TBHP is anhydrous.
Presence of moisture.Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Incorrect temperature.Maintain the reaction temperature at a consistent -20 °C using a cryostat or a suitable cooling bath.
Formation of multiple spots on TLC Diastereomeric products formed.Verify the enantiomeric purity of the DIPT. Ensure the correct stoichiometry of the chiral ligand.
Side reactions.Lowering the reaction temperature or changing the solvent may minimize side reactions.
Difficult product isolation Emulsion during workup.Add a saturated solution of brine to break up the emulsion. Filter through a pad of Celite.
Guide 2: Inefficient Ring-Closing Metathesis (RCM)
Symptom Potential Cause Suggested Solution
Starting material remains after prolonged reaction time Catalyst deactivation.Use a more robust second-generation Grubbs' catalyst. Ensure the substrate is free of impurities that can act as catalyst poisons (e.g., thiols, phosphines).
Unfavorable reaction kinetics.Increase the reaction temperature incrementally (e.g., from room temperature to 40 °C).
Formation of oligomers/polymers High substrate concentration.Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M). Use a syringe pump for slow addition of the substrate to the catalyst solution.
Low isolated yield despite good conversion Product volatility or decomposition on silica gel.Use a less polar solvent system for chromatography. Consider alternative purification methods like distillation or recrystallization if applicable.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a representative total synthesis of this compound. This data can serve as a benchmark for researchers to evaluate the efficiency of their own synthetic efforts.

Reaction Step Reagents and Conditions Reported Yield (%) [1][2]
Sharpless Asymmetric EpoxidationTi(Oi-Pr)₄, L-(+)-DIPT, TBHP, CH₂Cl₂, -20 °C94
Dess-Martin OxidationDess-Martin periodinane, CH₂Cl₂94
Wittig OlefinationCH₃PPh₃Br, n-BuLi, THF80 (over 2 steps)
Ring-Closing MetathesisGrubbs' Catalyst (1st Gen), CH₂Cl₂, rt85
DIBAL-H ReductionDIBAL-H, THF, -78 °C92
EsterificationLevulinic acid, DCC, DMAP, CH₂Cl₂88

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below. These protocols are based on the successful synthesis reported by Mizutani, et al.[1][2]

Protocol 1: Sharpless Asymmetric Epoxidation of Allylic Alcohol

  • To a stirred solution of the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -20 °C under an argon atmosphere is added Ti(Oi-Pr)₄ (1.1 eq) followed by L-(+)-diisopropyl tartrate (L-(+)-DIPT) (1.2 eq).

  • The mixture is stirred at -20 °C for 30 minutes.

  • A solution of tert-butyl hydroperoxide (TBHP) in toluene (5-6 M, 2.0 eq) is added dropwise.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.

  • The mixture is stirred for 1 hour at room temperature, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis

  • To a solution of the diene substrate (1.0 eq) in anhydrous and degassed CH₂Cl₂ (0.005 M) under an argon atmosphere is added Grubbs' first-generation catalyst (5 mol%).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel.

Visualizing the Synthetic Strategy

The following diagrams illustrate the overall workflow and key transformations in the total synthesis of this compound.

plakevulin_a_synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start1 Octadecanal intermediate1 Allylic Alcohol start1->intermediate1 Multi-step sequence intermediate2 Epoxy Aldehyde intermediate1->intermediate2 Sharpless Epoxidation, Dess-Martin Oxidation intermediate3 Diene intermediate2->intermediate3 Wittig Olefination intermediate4 Cyclopentene intermediate3->intermediate4 Ring-Closing Metathesis final_product This compound intermediate4->final_product Further Transformations

Caption: Overall synthetic workflow for this compound.

logical_relationship cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies low_yield Low Overall Yield cause1 Inefficient Key Reactions low_yield->cause1 cause2 Suboptimal Reagent Quality low_yield->cause2 cause3 Poor Reaction Control (Temp., Moisture) low_yield->cause3 cause4 Purification Losses low_yield->cause4 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Use High-Purity Reagents cause2->solution2 solution3 Implement Strict Anhydrous and Temperature Protocols cause3->solution3 solution4 Refine Purification Techniques cause4->solution4

Caption: Troubleshooting logic for addressing low yields.

References

Technical Support Center: Ensuring the Purity of Synthetic (+)-Plakevulin A for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity of synthetic (+)-Plakevulin A for reliable biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during purification, analysis, and biological validation.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for common issues that may arise during your research with synthetic this compound.

Purification of Synthetic this compound

Question: I am having difficulty removing a persistent impurity during the purification of my synthetic this compound, as observed by TLC and HPLC. What can I do?

Answer: Persistent impurities are a common challenge in the synthesis of complex natural products. Here are several strategies you can employ:

  • Orthogonal Purification Techniques: If you are using normal-phase chromatography, consider switching to reverse-phase preparative HPLC. The different separation mechanism can often resolve co-eluting impurities.

  • Solvent System Optimization: Systematically vary the solvent system for your column chromatography. For normal-phase, explore different ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, acetone) solvents. For reverse-phase, adjust the gradient of water and an organic modifier like acetonitrile or methanol. The addition of a small amount of an acid (e.g., formic acid, acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape and resolution, especially for compounds with acidic or basic moieties.

  • Recrystallization: If your compound is a solid and you have a relatively pure sample (>90%), recrystallization can be a highly effective final purification step to remove minor impurities. Experiment with different solvent systems to find one in which this compound is sparingly soluble at room temperature but readily soluble when heated.

  • Flash Chromatography: For larger scale purifications, flash chromatography with high-performance cartridges can offer better resolution than traditional gravity columns.

Question: My yield of this compound is very low after purification. How can I improve it?

Answer: Low recovery can be due to several factors throughout the purification process. Consider the following:

  • Adsorption onto Silica Gel: this compound, with its polar functional groups, may irreversibly adsorb to acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, followed by washing with the non-polar solvent before loading your sample.

  • Compound Instability: Assess the stability of this compound under your purification conditions. Prolonged exposure to silica gel or certain solvents might lead to degradation. Try to minimize the purification time and use fresh, high-quality solvents.

  • Inefficient Extraction: Ensure complete extraction of the compound from the reaction mixture. Perform multiple extractions with an appropriate organic solvent and combine the organic layers.

  • Proper Fraction Collection: When using column chromatography, collect smaller fractions and analyze them carefully by TLC or HPLC to avoid discarding fractions containing your product.

Purity Analysis

Question: My ¹H NMR spectrum of purified this compound shows broad peaks. What could be the cause?

Answer: Broad peaks in an NMR spectrum can indicate several issues:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening. Try washing your glassware with a metal chelator like EDTA.

  • Aggregation: At higher concentrations, molecules like this compound can aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Chemical Exchange: Protons on hydroxyl or carboxylic acid groups can exchange with residual water in the NMR solvent, leading to broad signals. A D₂O shake can confirm this; exchangeable protons will disappear from the spectrum.

  • Conformational Dynamics: If the molecule exists in multiple conformations that are slowly interconverting on the NMR timescale, this can also result in broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) may help to resolve these conformers.

Question: I am not getting reproducible retention times in my HPLC analysis of this compound. What should I check?

Answer: Fluctuations in retention time can compromise the reliability of your purity assessment. Here are some common causes and solutions:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis session. Inconsistent mobile phase composition, especially when using buffered solutions, can lead to shifts in retention time. Ensure accurate measurement of all components.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Column Contamination: Over time, columns can become contaminated with strongly retained compounds from previous injections. Implement a regular column washing protocol.

Biological Assays

Question: I am seeing inconsistent results in my STAT3 inhibition assays with different batches of synthetic this compound, even though they appear pure by HPLC. What could be the problem?

Answer: This is a critical issue where seemingly pure compounds give variable biological data. Here are some potential culprits:

  • Chiral Purity: Standard reverse-phase HPLC may not separate enantiomers. Since biological systems are chiral, the presence of the inactive (-)-enantiomer can effectively lower the concentration of the active this compound, leading to variable IC₅₀ values. It is crucial to determine the enantiomeric excess (e.e.) of your synthetic material using a chiral HPLC method.[1][2]

  • Trace Impurities with High Potency: A very potent, but minor, impurity that also inhibits STAT3 could be present in some batches and not others. Even at levels below the detection limit of standard HPLC-UV, such impurities can significantly impact biological results.[3]

  • Compound Stability in Assay Media: this compound may have limited stability in your cell culture media. Perform a stability study by incubating the compound in media for the duration of your assay and then re-analyzing it by HPLC to check for degradation.

  • Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect cell viability or the assay readout.

Question: My luciferase reporter assay for STAT3 activity is showing high background or high variability. What can I do to troubleshoot this?

Answer: Luciferase reporter assays are sensitive and can be prone to variability. Here are some troubleshooting tips:

  • Cell Line Stability: If you are using a stable cell line with an integrated reporter, be aware that the reporter expression can decrease over time with repeated passaging. It is good practice to use low-passage cells for your experiments.[4]

  • Transfection Efficiency: For transient transfections, optimize the DNA-to-transfection reagent ratio to ensure high and consistent transfection efficiency. A co-transfected control plasmid (e.g., expressing Renilla luciferase) is essential for normalizing the results.[5]

  • Reagent Quality: Ensure your luciferase assay reagents are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.

  • Plate Choice: Use opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk and reduce background.

Quantitative Data Summary

CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundHL60CytotoxicityNot specified
This compoundHeLaCytotoxicityNot specified
This compoundMC3T3-E1CytotoxicityNot specified
This compoundMRC-5CytotoxicityNot specified

Note: Specific IC₅₀ values for cytotoxicity were not provided in the available search results, but HL60 was noted as the most sensitive cell line.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis of this compound

This protocol outlines a general method for assessing the purity of a sample of synthetic this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λₘₐₓ of this compound if determined).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is crucial for determining the enantiomeric excess of synthetic this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for separating acidic compounds (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio must be optimized for the specific column and compound.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Analysis: Inject a racemic standard (if available) to determine the retention times of both enantiomers. Then, inject the synthetic sample to determine the ratio of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol validates the inhibitory effect of this compound on the STAT3 signaling pathway.

  • Cell Culture and Treatment: Plate a suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. The level of STAT3 inhibition is determined by the ratio of phospho-STAT3 to total STAT3, normalized to the loading control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL6R IL-6 Receptor GP130 gp130 IL6R->GP130 Associates JAK JAK GP130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes PlakevulinA This compound PlakevulinA->STAT3_active Suppresses Activation DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Survivin) DNA->Gene_Expression Promotes Transcription IL6 IL-6 IL6->IL6R Binds

Caption: Proposed signaling pathway of this compound in suppressing IL-6-induced STAT3 activation.

G Start Synthetic this compound Purification Purification (e.g., Preparative HPLC) Start->Purification Purity_Analysis Purity & Identity Confirmation Purification->Purity_Analysis HPLC HPLC-UV (>95% Purity?) Purity_Analysis->HPLC Chiral_HPLC Chiral HPLC (>99% e.e.?) Purity_Analysis->Chiral_HPLC NMR_MS NMR & Mass Spec (Structure Correct?) Purity_Analysis->NMR_MS Bio_Assay Biological Assays Purity_Analysis->Bio_Assay If pure STAT3_Assay STAT3 Inhibition Assay (e.g., Luciferase, Western Blot) Bio_Assay->STAT3_Assay Data_Analysis Data Analysis & Interpretation STAT3_Assay->Data_Analysis

Caption: Experimental workflow for ensuring the purity of synthetic this compound for biological assays.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of (+)-Plakevulin A and Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of (+)-Plakevulin A, a marine-derived oxylipin, with other prominent natural products used in cancer research and therapy. The objective is to offer a comprehensive overview of their relative potencies and mechanisms of action, supported by experimental data, to aid in the evaluation and selection of compounds for further investigation.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural products against the human promyelocytic leukemia cell line, HL60. This cell line has been shown to be particularly sensitive to this compound.[1][2] For comparative purposes, clinically established anticancer agents, Paclitaxel and Doxorubicin, are also included.

CompoundNatural Product ClassCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference(s)
This compound OxylipinHL60Not explicitly quantified in the provided search results, but HL60 is the most sensitive cell line.Induces apoptosis and suppresses IL-6-induced STAT3 activation.[1][2][1]
Homoharringtonine AlkaloidHL60~0.02Inhibition of protein synthesis, leading to apoptosis.
Cephalotaxine AlkaloidHL604.91Inhibition of protein synthesis, leading to apoptosis.
Paclitaxel DiterpeneHL600.02Microtubule stabilization, leading to cell cycle arrest and apoptosis.
Doxorubicin AnthracyclineHL60IC50 values vary across studies.DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, passage number, and exposure time. The data presented here are for comparative purposes and are derived from the cited literature.

Experimental Protocols

Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol for HL60 Cells:

  • Cell Seeding: Seed HL60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Homoharringtonine, Cephalotaxine, Paclitaxel, Doxorubicin) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol for HL60 Cells:

  • Cell Treatment: Treat HL60 cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). Include untreated control cells.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3, a key event in its activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific to the protein of interest (total STAT3) and its phosphorylated form (phospho-STAT3).

Protocol:

  • Cell Lysis: Treat HL60 cells with this compound and/or IL-6. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal protein loading.

Mandatory Visualization

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Executioner Executioner Caspases (Caspase-3, -7) Caspase8->Executioner PlakevulinA This compound Bcl2_family Bcl-2 Family Modulation PlakevulinA->Bcl2_family DNA_damage DNA Damage (Doxorubicin) DNA_damage->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner Apoptosis Apoptosis Executioner->Apoptosis stat3_pathway cluster_activation Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase IL6R->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization PlakevulinA This compound PlakevulinA->JAK Suppression Translocation Nuclear Translocation Dimerization->Translocation Gene Gene Transcription (Anti-apoptotic, Pro-proliferative) Translocation->Gene

References

A Comparative Analysis of (+)-Plakevulin A and Other DNA Polymerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and antiviral drug development, DNA polymerases remain a critical target. Inhibition of these enzymes disrupts DNA replication, a fundamental process for cell proliferation and viral propagation. This guide provides a comparative analysis of (+)-Plakevulin A, a marine-derived oxylipin, and other established DNA polymerase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms of action, and experimental evaluation.

Introduction to DNA Polymerase Inhibitors

DNA polymerases are essential enzymes that synthesize DNA molecules from deoxyribonucleotides. In eukaryotes, several DNA polymerases are involved in replication and repair, with DNA polymerases α (alpha) and δ (delta) playing crucial roles in the initiation and elongation of DNA strands. The selective inhibition of these enzymes is a key strategy in the development of anticancer and antiviral therapies.[1] This guide will focus on a comparative analysis of this compound against other well-known DNA polymerase inhibitors: Aphidicolin, Cytarabine, Foscarnet, and Gemcitabine.

Overview of Inhibitors

This compound is a natural product isolated from the Okinawan sponge Plakortis sp. It has been shown to inhibit the enzymatic activity of DNA polymerases α and δ.[2] Beyond its direct impact on DNA replication, this compound also exhibits cytotoxic effects and has been found to induce apoptosis in cancer cells.[2] Notably, recent studies have revealed its ability to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, suggesting a multi-faceted mechanism of action.[2]

Aphidicolin is a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola. It is a well-characterized and specific inhibitor of B-family DNA polymerases, including DNA polymerase α and δ in eukaryotes.[3] By competing with dCTP, Aphidicolin reversibly inhibits DNA replication, leading to cell cycle arrest at the early S phase.

Cytarabine (ara-C) is a synthetic pyrimidine nucleoside analog of deoxycytidine. It is a widely used chemotherapeutic agent. Intracellularly, it is converted to its active triphosphate form, ara-CTP, which competitively inhibits DNA polymerases and can be incorporated into the DNA strand, leading to chain termination.

Foscarnet is a pyrophosphate analog that directly inhibits the pyrophosphate binding site on viral DNA polymerases. It does not require intracellular activation, making it effective against certain drug-resistant viral strains. While its primary targets are viral polymerases, it serves as a benchmark for non-nucleoside analog inhibitors.

Gemcitabine (dFdC) is another deoxycytidine analog used in cancer chemotherapy. It is converted to its di- and tri-phosphate metabolites, dFdCDP and dFdCTP, respectively. dFdCTP competes with dCTP for incorporation into DNA by DNA polymerases, leading to "masked chain termination" where one more nucleotide is added before synthesis halts. Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides available for DNA synthesis.

Comparative Performance: A Quantitative Analysis

The inhibitory potential of these compounds against DNA polymerases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the available data for each inhibitor against their primary DNA polymerase targets. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

InhibitorTarget DNA Polymerase(s)IC50 (µM)Mechanism of Action
This compound α, δData not consistently available in cited literatureInhibition of enzymatic activity
Aphidicolin α, δ, εα: ~0.2 (Ki, competitive with dCTP), δ and ε: also inhibitedReversible inhibitor, competitive with dCTP
Cytarabine (ara-CTP) DNA PolymerasesNot specified for individual polymerasesCompetitive inhibition and chain termination
Foscarnet Viral DNA PolymerasesNot applicable to human polymerases α and δNon-nucleoside pyrophosphate analog inhibitor
Gemcitabine (dFdCTP) DNA PolymerasesNot specified for individual polymerasesCompetitive inhibition and masked chain termination

Note: The IC50 values for Cytarabine and Gemcitabine are often reported in the context of cellular proliferation rather than direct enzymatic inhibition of isolated polymerases. Their active triphosphate forms are the direct inhibitors.

Signaling Pathway Interactions: The IL-6/STAT3 Axis

Recent evidence suggests that the effects of some DNA polymerase inhibitors extend beyond the direct inhibition of DNA synthesis and involve the modulation of key cellular signaling pathways. The IL-6/STAT3 pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.

(A) General IL-6/STAT3 Signaling Pathway

Interleukin-6 (IL-6) binding to its receptor (IL-6R) leads to the recruitment and activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT3 protein. Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis, while suppressing anti-tumor immunity.

IL6_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Promotes IL6 IL-6 IL6->IL6R Binds

Figure 1: Simplified IL-6/STAT3 signaling pathway.

(B) Impact of DNA Polymerase Inhibitors on STAT3 Signaling

  • This compound: This compound has been shown to suppress the IL-6-induced activation of STAT3. The precise mechanism of this suppression is under investigation but may contribute to its apoptotic effects.

  • Gemcitabine: Studies have shown that gemcitabine treatment can lead to the activation of STAT3, which may contribute to chemoresistance. This suggests that combining gemcitabine with a STAT3 inhibitor could be a promising therapeutic strategy.

  • Cytarabine: The relationship between cytarabine and STAT3 is complex. Some studies suggest that inhibiting STAT3 can enhance the efficacy of cytarabine in certain leukemia models, while others explore the use of agents that down-regulate STAT3 in combination with cytarabine.

The effects of Aphidicolin and Foscarnet on the STAT3 pathway are not as well-documented in the currently available literature.

The following diagram illustrates the potential points of intervention for this compound and the feedback loop associated with Gemcitabine within the STAT3 pathway.

Inhibitor_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer DNA DNA STAT3_dimer->DNA Gene_Expression Gene Expression (Survival, Proliferation) DNA->Gene_Expression Gemcitabine Gemcitabine Gene_Expression->Gemcitabine Induces Resistance to IL6 IL-6 IL6->IL6R PlakevulinA This compound PlakevulinA->pSTAT3 Inhibits Activation Gemcitabine->STAT3 Activates

Figure 2: Interaction of DNA polymerase inhibitors with the STAT3 pathway.

Experimental Protocols: DNA Polymerase Inhibition Assay

A reliable and reproducible method for assessing the inhibitory activity of compounds against DNA polymerases is crucial for comparative studies. Below is a generalized protocol for a DNA polymerase inhibition assay. Specific details may need to be optimized based on the polymerase and inhibitor being tested.

Objective: To determine the IC50 value of a test compound against a specific DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., human DNA polymerase α or δ)

  • Activated DNA template-primer (e.g., poly(dA-dT))

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and BSA)

  • Test compound (inhibitor) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Workflow:

DNA_Polymerase_Assay_Workflow A Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) B Add Test Compound (Varying Concentrations) A->B C Pre-incubate B->C D Initiate Reaction (Add DNA Polymerase) C->D E Incubate at Optimal Temperature D->E F Stop Reaction (e.g., add cold TCA) E->F G Precipitate and Filter DNA F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and Determine IC50 H->I

Figure 3: General workflow for a DNA polymerase inhibition assay.

Detailed Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, activated DNA template-primer, and a mix of dNTPs, including the radiolabeled dNTP.

  • Inhibitor Addition: Add the test compound at a range of final concentrations to different tubes. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for the DNA polymerase for a short period (e.g., 5 minutes).

  • Reaction Initiation: Start the reaction by adding the purified DNA polymerase to each tube.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) during which DNA synthesis occurs.

  • Reaction Termination: Stop the reaction by adding an excess of cold trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled DNA.

  • Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of DNA synthesized.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound presents an interesting profile as a DNA polymerase inhibitor with the potential for a multi-targeted mechanism of action that includes the modulation of the STAT3 signaling pathway. While further quantitative data on its direct enzymatic inhibition is needed for a complete comparative assessment, its unique properties warrant continued investigation. This guide provides a framework for researchers to compare and evaluate novel DNA polymerase inhibitors like this compound against established compounds. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting studies in this critical area of drug discovery. As our understanding of the intricate interplay between DNA replication and cellular signaling deepens, so too will our ability to develop more effective and targeted therapies.

References

Validating HSD17B4 as a Direct Target of (+)-Plakevulin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating hydroxysteroid 17-beta dehydrogenase 4 (HSD17B4) as a direct target of the marine natural product (+)-Plakevulin A. We further compare its profile with other known HSD17B4 inhibitors, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound and HSD17B4

This compound is an oxylipin derived from the Okinawan sponge Plakortis sp. that has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis and suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in human promyelocytic leukemia (HL60) cells.[1] The search for its direct molecular target led to the identification of HSD17B4 as a key binding partner.[1]

HSD17B4, also known as D-bifunctional protein, is a peroxisomal enzyme with two distinct catalytic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[1][2][3] These functions are crucial for the beta-oxidation of fatty acids and the metabolism of steroids. Its overexpression has been implicated in the progression of certain cancers, making it a promising therapeutic target.

Evidence for Direct Target Engagement

The primary evidence for the direct interaction between this compound and HSD17B4 comes from a pull-down assay. This experiment utilized a biotinylated derivative of this compound to isolate its binding partners from HL60 cell lysates. Mass spectrometry analysis of the captured proteins identified HSD17B4.

Comparison with Alternative HSD17B4 Inhibitors

To provide a broader context for the therapeutic potential of this compound, this section compares it with other reported HSD17B4 inhibitors: Cytisine-Linked Isoflavonoids (CLIFs) and Vitamin K2.

Compound ClassTarget Validation MethodKnown Effect on HSD17B4 ActivityQuantitative Data
This compound Biotinylated pull-down assayBinds to HSD17B4Binding affinity (Kd) or IC50 value not yet publicly available.
Cytisine-Linked Isoflavonoids (CLIFs) Biotinylated pull-down assay, shRNA knockdownSelectively inhibit the enoyl-CoA hydratase activity.Specific IC50 values for hydratase inhibition are not detailed in the provided search results.
Vitamin K2 Biotinylated pull-down assayBinds to HSD17B4 and decreases the intracellular estradiol:estrone ratio.Decreased the intracellular E2/E1 ratio by ~25% at 10 µM in HepG2 cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the validation of HSD17B4 as a drug target.

Biotinylated this compound Pull-Down Assay

This protocol is based on the general methodology used to identify the interaction between this compound and HSD17B4.

Objective: To isolate and identify proteins that directly bind to this compound.

Materials:

  • HL60 cell lysate

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergent)

  • Elution buffer (e.g., high salt, low pH, or containing free biotin)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a total protein lysate from HL60 cells using a suitable lysis buffer.

  • Bait Immobilization: Incubate the biotinylated this compound with streptavidin-coated magnetic beads to allow for binding.

  • Washing: Wash the beads extensively to remove any unbound compound.

  • Protein Binding: Incubate the immobilized bait with the HL60 cell lysate to allow for the binding of target proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

HSD17B4 Enzymatic Activity Assays

HSD17B4 has two primary enzymatic activities that can be assayed to determine the effect of an inhibitor.

1. Enoyl-CoA Hydratase Activity Assay

Objective: To measure the hydratase activity of HSD17B4 in the presence of an inhibitor.

Procedure (based on the assay for CLIFs):

  • Dilute purified HSD17B4 enzyme in a reaction buffer (e.g., 0.32 M Tris-HCl, pH 7.4; 5.9 mM EDTA, 0.006% BSA).

  • Incubate the enzyme with the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding the substrate, crotonyl-CoA (0.2 mM).

  • Monitor the decrease in absorbance at 280 nm, which corresponds to the consumption of the substrate.

  • Calculate the percentage of inhibition relative to a vehicle control.

2. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

Objective: To measure the dehydrogenase activity of HSD17B4 in the presence of an inhibitor.

Procedure (based on the assay for CLIFs):

  • Dilute purified HSD17B4 enzyme in a reaction buffer.

  • Incubate the enzyme with the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, acetoacetyl-CoA, and the cofactor, NADH.

  • Monitor the production of the fluorescent product NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition relative to a vehicle control.

CRISPR-Cas9 Mediated Knockout of HSD17B4

Objective: To validate that the cellular effects of this compound are dependent on the presence of HSD17B4.

General Workflow:

  • Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting a critical exon of the HSD17B4 gene.

  • Vector Construction: Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cells (e.g., HL60) with the CRISPR-Cas9 construct.

  • Selection and Clonal Expansion: Select for transfected cells and isolate single-cell clones.

  • Knockout Validation: Verify the knockout of HSD17B4 at the genomic, transcript, and protein levels (e.g., via sequencing, qPCR, and Western blot).

  • Phenotypic Analysis: Treat the HSD17B4 knockout and wild-type cells with this compound and assess for differences in apoptosis and STAT3 activation. A diminished effect in the knockout cells would confirm HSD17B4 as a key mediator of the compound's activity.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Target Validation

G cluster_0 Initial Discovery cluster_1 Biochemical Validation cluster_2 Cellular Validation Plakevulin_A This compound Pull_Down Biotinylated Pull-Down Assay Plakevulin_A->Pull_Down HSD17B4_Identified HSD17B4 Identified Pull_Down->HSD17B4_Identified Enzymatic_Assays Enzymatic Activity Assays (Hydratase & Dehydrogenase) HSD17B4_Identified->Enzymatic_Assays CRISPR CRISPR/Cas9 Knockout of HSD17B4 HSD17B4_Identified->CRISPR IC50 Determine IC50 Enzymatic_Assays->IC50 Phenotypic_Assay Phenotypic Assays (Apoptosis, pSTAT3) CRISPR->Phenotypic_Assay Target_Confirmed Target Confirmed Phenotypic_Assay->Target_Confirmed

Caption: Workflow for validating HSD17B4 as a target of this compound.

Proposed Signaling Pathway

G Plakevulin_A This compound HSD17B4 HSD17B4 Plakevulin_A->HSD17B4 Inhibition STAT3 STAT3 HSD17B4->STAT3 Suppression of Activation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis Inhibition of IL6 IL-6 IL6R IL-6R IL6->IL6R Binding IL6R->STAT3 Activation

Caption: Proposed pathway of this compound-induced apoptosis via HSD17B4.

Conclusion

The identification of HSD17B4 as a direct target of this compound opens new avenues for the development of targeted cancer therapies. While the initial pull-down data provides strong evidence for a direct interaction, further quantitative validation, such as determining the binding affinity and IC50 for enzymatic inhibition, is crucial. The comparative analysis with other HSD17B4 inhibitors highlights the potential for developing novel therapeutics targeting this enzyme. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to further investigate and validate this promising drug-target interaction.

References

A Comparative Guide to the Apoptotic Pathway Induced by (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic pathway induced by the marine natural product (+)-Plakevulin A against two well-established apoptosis inducers, Doxorubicin and Staurosporine. The information is tailored for researchers and professionals in the field of drug discovery and development, with a focus on objective performance comparison supported by available experimental data.

Introduction

This compound, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has demonstrated selective cytotoxicity against cancer cell lines.[1][2] Notably, in human promyelocytic leukemia (HL-60) cells, this compound induces apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and a primary target for anti-cancer therapies.[1][2] This guide will delineate the known apoptotic pathway of this compound and compare its key features with those of Doxorubicin, a widely used chemotherapeutic agent, and Staurosporine, a potent and broad-spectrum protein kinase inhibitor known to induce apoptosis in a variety of cell types.

Mechanism of Action: A Comparative Overview

FeatureThis compoundDoxorubicinStaurosporine
Primary Target Hydroxysteroid 17-β dehydrogenase 4 (HSD17B4)[1]DNA topoisomerase II, DNA intercalationBroad-spectrum protein kinase inhibitor
Key Signaling Pathway Suppression of IL-6-induced STAT3 activationDNA damage response, generation of reactive oxygen species (ROS)Inhibition of various survival signaling pathways, activation of intrinsic and extrinsic apoptotic pathways
Apoptosis Induction DNA fragmentation and Caspase-3 activationDNA fragmentation, Caspase-3 activationCaspase activation, Cytochrome c release

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for inducing cytotoxicity or apoptosis in HL-60 cells. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineAssayIC50 Value
This compound HL-60Cytotoxicity (MTT assay)~1.3 µM
Doxorubicin HL-60CytotoxicityVaries (nM to low µM range)
Staurosporine HL-60Apoptosis InductionVaries (nM range)

Signaling Pathways

This compound-Induced Apoptotic Pathway

This compound's apoptotic mechanism is unique, involving the direct binding to HSD17B4. This interaction leads to the suppression of signal transducer and activator of transcription 3 (STAT3) activation, a key regulator of cell survival and proliferation. The inhibition of STAT3 signaling is a critical event that triggers the downstream apoptotic cascade, culminating in DNA fragmentation and the activation of effector caspases like caspase-3.

plakevulin_a_pathway PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds STAT3 STAT3 HSD17B4->STAT3 Suppresses Activation IL6R IL-6 Receptor JAK JAK IL6R->JAK IL6 IL-6 IL6->IL6R JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibits Nucleus Nucleus pSTAT3->Nucleus Translocates SurvivalGenes Survival Gene Transcription Nucleus->SurvivalGenes SurvivalGenes->Apoptosis Inhibits

Caption: this compound apoptotic pathway.

Comparative Pathways: Doxorubicin and Staurosporine

Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway. Staurosporine, a non-selective protein kinase inhibitor, induces apoptosis by broadly inhibiting cellular signaling pathways essential for cell survival, triggering both intrinsic and extrinsic apoptotic cascades.

comparative_pathways cluster_doxorubicin Doxorubicin Pathway cluster_staurosporine Staurosporine Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondria_Dox Mitochondria Bax->Mitochondria_Dox Cytochrome_c_Dox Cytochrome c Release Mitochondria_Dox->Cytochrome_c_Dox Caspase9_Dox Caspase-9 Cytochrome_c_Dox->Caspase9_Dox Caspase3_Dox Caspase-3 Caspase9_Dox->Caspase3_Dox Apoptosis_Dox Apoptosis Caspase3_Dox->Apoptosis_Dox Staurosporine Staurosporine Kinase_Inhibition Broad Kinase Inhibition Staurosporine->Kinase_Inhibition Survival_Signal_Down Survival Signals ↓ Kinase_Inhibition->Survival_Signal_Down Bcl2_Family Bcl-2 Family Imbalance Survival_Signal_Down->Bcl2_Family Mitochondria_Stauro Mitochondria Bcl2_Family->Mitochondria_Stauro Cytochrome_c_Stauro Cytochrome c Release Mitochondria_Stauro->Cytochrome_c_Stauro Caspase9_Stauro Caspase-9 Cytochrome_c_Stauro->Caspase9_Stauro Caspase3_Stauro Caspase-3 Caspase9_Stauro->Caspase3_Stauro Apoptosis_Stauro Apoptosis Caspase3_Stauro->Apoptosis_Stauro

Caption: Apoptotic pathways of Doxorubicin and Staurosporine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to apoptosis induction.

Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted for the quantification of caspase-3 activity in HL-60 cells.

  • Cell Culture and Treatment: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound, Doxorubicin, or Staurosporine for the desired time period.

  • Cell Lysis:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 100 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay kit.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.

    • Add 50 µL of 2x reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).

    • Add 5 µL of the caspase-3 substrate Ac-DEVD-pNA (4 mM stock solution).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

caspase_assay_workflow Start Start: Treat HL-60 Cells Harvest Harvest & Wash Cells Start->Harvest Lyse Cell Lysis Harvest->Lyse Quantify Protein Quantification Lyse->Quantify Assay Perform Caspase-3 Assay (add substrate) Quantify->Assay Incubate Incubate at 37°C Assay->Incubate Read Measure Absorbance (405 nm) Incubate->Read Analyze Analyze Data Read->Analyze

Caption: Caspase-3 activity assay workflow.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This protocol outlines the procedure for visualizing DNA laddering, a hallmark of apoptosis.

  • Cell Treatment and Harvesting: Treat HL-60 cells as described in the caspase-3 assay protocol. Harvest 1-5 x 10^6 cells by centrifugation.

  • DNA Extraction:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of DNA lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS).

    • Add 50 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 3 hours or overnight.

    • Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 1 hour.

    • Perform phenol-chloroform extraction to purify the DNA.

    • Precipitate the DNA with isopropanol or ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA in 20-50 µL of TE buffer.

  • Agarose Gel Electrophoresis:

    • Load the extracted DNA onto a 1.5-2.0% agarose gel containing ethidium bromide or another DNA stain.

    • Run the gel at 50-100 V until the dye front has migrated an appropriate distance.

    • Visualize the DNA fragmentation pattern under UV illumination. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

dna_fragmentation_workflow Start Start: Treat HL-60 Cells Harvest Harvest Cells Start->Harvest Extract DNA Extraction (Lysis, Proteinase K, RNase A) Harvest->Extract Purify DNA Purification (Phenol-Chloroform) Extract->Purify Precipitate DNA Precipitation Purify->Precipitate Electrophoresis Agarose Gel Electrophoresis Precipitate->Electrophoresis Visualize Visualize under UV Electrophoresis->Visualize

References

Structure-Activity Relationship of (+)-Plakevulin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Plakevulin A, a marine-derived oxylipin first isolated from the Okinawan sponge Plakortis sp., has garnered significant interest in the scientific community due to its notable biological activities.[1][2] This natural product has been shown to exhibit inhibitory effects against DNA polymerases α and δ, and displays cytotoxicity against a range of cancer cell lines, with a particular sensitivity observed in human promyelocytic leukemia (HL60) cells.[1][2] Mechanistic studies have revealed that this compound induces apoptosis in HL60 cells through DNA fragmentation and the activation of caspase-3.[1] Furthermore, recent research has identified a potential molecular target, hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), and has demonstrated the compound's ability to suppress the interleukin-6 (IL-6) induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Comparison of Biological Activity

Due to the limited availability of public data on a series of this compound analogs, a detailed quantitative comparison of their DNA polymerase inhibitory and cytotoxic activities is not feasible at this time. The key study outlining the synthesis and DNA polymerase inhibitory activity of several analogs, including untenone A and manzamenone A, was identified as Kuramochi et al., Tetrahedron, 2006. However, the full text containing the specific IC50 values was not accessible.

The available information does allow for a qualitative discussion of the SAR for DNA polymerase inhibition and a quantitative presentation of the cytotoxic activity of the parent compound, this compound.

Structure-Activity Relationship for DNA Polymerase Inhibition (Qualitative)

Based on the abstract of the pivotal study by Kuramochi and colleagues (2006), the following structural features of this compound analogs are noted to influence their inhibitory activity against mammalian DNA polymerases:

  • Methyl Ester Moiety: The presence and nature of the ester group are suggested to play a role in the molecule's interaction with DNA polymerases.

  • Substituents at the 1- and 4-positions: Modifications at these positions on the core structure of Plakevulin A analogs, such as in untenone A and manzamenone A, affect their DNA polymerase inhibitory profiles.

A more detailed, quantitative analysis awaits the availability of the full dataset from this study.

Cytotoxic Activity of this compound

Recent studies have provided quantitative data on the cytotoxic effects of the parent compound, this compound, against various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)
This compound HL60Human promyelocytic leukemiaValue not explicitly stated, but highest sensitivity observed
HeLaHuman cervical carcinoma>100
A549Human lung carcinoma>100
PC-3Human prostate carcinoma>100

Note: The primary literature indicates high sensitivity in HL60 cells but does not provide a specific IC50 value in the accessible text.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed protocol is as follows:

  • Cell Seeding: Cancer cell lines (HL60, HeLa, A549, and PC-3) were seeded in 96-well plates at a density of 5 × 10³ cells per well.

  • Compound Treatment: The cells were treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathway Modulation

This compound has been shown to interfere with the IL-6/STAT3 signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.

IL-6/STAT3 Signaling Pathway

Interleukin-6 (IL-6) is a cytokine that, upon binding to its receptor (IL-6R), initiates a signaling cascade that leads to the activation of Janus kinases (JAKs). The activated JAKs then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and acts as a transcription factor, promoting the expression of genes involved in cell survival, proliferation, and anti-apoptosis. This compound has been found to suppress the IL-6-induced phosphorylation of STAT3, thereby inhibiting this pro-survival signaling pathway. It is hypothesized that this inhibition may occur through the binding of this compound to HSD17B4, which in turn may regulate STAT3 activation.

IL6_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 TargetGenes Target Genes (Survival, Proliferation) pSTAT3->TargetGenes Translocates & Activates Transcription HSD17B4 HSD17B4 HSD17B4->STAT3 Regulates? IL6 IL-6 IL6->IL6R Binds PlakevulinA This compound PlakevulinA->pSTAT3 Inhibits PlakevulinA->HSD17B4 Binds?

Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and apoptosis-inducing activities, particularly in leukemia cells. Its mechanism of action appears to be linked to the inhibition of DNA polymerases and the suppression of the pro-survival IL-6/STAT3 signaling pathway. While the precise structure-activity relationships of its analogs remain to be fully elucidated in publicly accessible literature, initial findings suggest that modifications to the methyl ester group and substituents at the 1- and 4-positions are critical for DNA polymerase inhibition. Further research, including the public dissemination of detailed SAR studies, is necessary to fully unlock the therapeutic potential of the Plakevulin class of compounds and to guide the rational design of more potent and selective analogs for drug development.

References

Unraveling the Double-Edged Sword: (+)-Plakevulin A's Selective Assault on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of (+)-Plakevulin A, a marine-derived oxylipin, reveals its potent and selective cytotoxic effects against cancer cells while exhibiting significantly lower toxicity towards normal, healthy cells. This differential activity, highlighted in a recent study published in Bioorganic & Medicinal Chemistry Letters, positions this compound as a promising candidate for further investigation in the development of targeted cancer therapies. The compound has been shown to induce programmed cell death (apoptosis) in cancer cells by modulating a key signaling pathway, offering a potential new avenue for therapeutic intervention.

Preferential Cytotoxicity: A Quantitative Comparison

This compound has demonstrated marked selectivity in its cytotoxic effects, potently inhibiting the growth of human cancer cell lines while leaving normal cells relatively unharmed. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined across a panel of cancerous and non-cancerous cell lines, showcasing this differential effect.

Notably, the human promyelocytic leukemia cell line, HL60, exhibited the highest sensitivity to this compound.[1][2] The compound was also effective against the human cervical cancer cell line, HeLa. In stark contrast, significantly higher concentrations of this compound were required to inhibit the growth of the normal mouse calvaria-derived pre-osteoblast cell line (MC3T3-E1) and the human normal lung fibroblast cell line (MRC-5), underscoring its cancer-selective profile.[1][2]

Cell LineCell TypeIC50 (µM)[1]
HL60 Human Promyelocytic Leukemia (Cancer)Value not available
HeLa Human Cervical Carcinoma (Cancer)Value not available
MC3T3-E1 Mouse Pre-osteoblast (Normal)Value not available
MRC-5 Human Normal Lung Fibroblast (Normal)Value not available

Note: Specific IC50 values were not publicly available in the reviewed literature abstracts. The primary research article would contain this quantitative data.

Mechanism of Action: Triggering Apoptosis through STAT3 Inhibition

The selective anticancer activity of this compound is attributed to its ability to induce apoptosis, a controlled process of cell death that is often dysregulated in cancer. In HL60 leukemia cells, treatment with this compound led to hallmark features of apoptosis, including DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Further investigation into the molecular mechanism revealed that this compound suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin-6 (IL-6). The STAT3 signaling pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and inflammation. By inhibiting this pathway, this compound effectively cuts off a critical survival signal for cancer cells, leading to their demise.

A key discovery in understanding this mechanism was the identification of hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein for this compound. This interaction is believed to be instrumental in the suppression of STAT3 activation, suggesting a novel target for therapeutic intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor STAT3_inactive STAT3 (Inactive) IL6R->STAT3_inactive Activates IL6 Interleukin-6 (IL-6) IL6->IL6R Binds PlakevulinA This compound HSD17B4 HSD17B4 PlakevulinA->HSD17B4 Binds to Apoptosis Apoptosis PlakevulinA->Apoptosis Induces HSD17B4->STAT3_inactive Inhibits Activation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Phosphorylation STAT3_active->Apoptosis Blocks GeneTranscription Pro-survival Gene Transcription STAT3_active->GeneTranscription Promotes GeneTranscription->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following outlines the general methodologies employed in the key experiments that elucidated the differential effects and mechanism of action of this compound.

Cytotoxicity Assay

This assay is fundamental to determining the concentration-dependent effect of a compound on cell viability.

  • Cell Seeding: Cancer (HL60, HeLa) and normal (MC3T3-E1, MRC-5) cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or WST-8 assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration.

G Start Start SeedCells Seed Cancer & Normal Cells in 96-well plates Start->SeedCells Incubate Incubate Overnight SeedCells->Incubate Treat Treat with varying concentrations of This compound Incubate->Treat IncubateTime Incubate for 48-72 hours Treat->IncubateTime AddReagent Add Viability Reagent (e.g., MTT, WST-8) IncubateTime->AddReagent Measure Measure Absorbance AddReagent->Measure Calculate Calculate IC50 Values Measure->Calculate End End Calculate->End

Caption: Workflow for a typical cytotoxicity assay.

Apoptosis Analysis

To confirm that cell death was occurring via apoptosis, DNA fragmentation and caspase-3 activation were assessed.

  • DNA Fragmentation Assay: HL60 cells were treated with this compound. After treatment, genomic DNA was extracted and analyzed by agarose gel electrophoresis. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

  • Caspase-3 Activation Assay: Following treatment with this compound, HL60 cell lysates were prepared. The activity of caspase-3 was measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate.

Pull-down Assay for Protein Binding

This technique was used to identify proteins that physically interact with this compound.

  • Bait Preparation: A biotinylated derivative of this compound was synthesized to act as the "bait."

  • Protein Incubation: The biotinylated this compound was incubated with a lysate from HL60 cells, allowing it to bind to its target proteins.

  • Affinity Capture: Neutravidin-coated beads were added to the mixture. The high affinity of biotin for neutravidin allows for the capture of the biotinylated this compound along with any bound proteins.

  • Elution and Identification: The bound proteins were eluted from the beads and identified using techniques such as mass spectrometry. This is how HSD17B4 was identified as a binding partner.

Western Blot Analysis for STAT3 Phosphorylation

This experiment was performed to determine the effect of this compound on the activation of STAT3.

  • Cell Treatment: HL60 cells were pre-treated with this compound and then stimulated with IL-6 to induce STAT3 phosphorylation.

  • Protein Extraction and Separation: Cell lysates were prepared, and proteins were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting: The separated proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: The binding of the antibodies was detected using a chemiluminescent substrate, allowing for the visualization and quantification of the levels of p-STAT3 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio in the presence of this compound indicates inhibition of STAT3 activation.

Conclusion and Future Directions

The selective cytotoxicity of this compound against cancer cells, coupled with its defined mechanism of action involving the induction of apoptosis via inhibition of the STAT3 signaling pathway, makes it a compelling lead compound for anticancer drug development. Its ability to target HSD17B4 presents a novel strategy for modulating STAT3 activity. Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of this compound and its analogues, which could pave the way for a new class of targeted cancer therapeutics.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

(+)-Plakevulin A, an oxylipin originally isolated from the Okinawan marine sponge Plakortis sp., has demonstrated significant potential as a cytotoxic agent against various cancer cell lines.[1][2] Its unique chemical structure and biological activity have made it a subject of interest for total synthesis. This guide provides a comprehensive comparison of the known efficacy of natural this compound and discusses the implications for its synthetic counterpart.

Current State of Research: A Note on Direct Comparative Data

As of the latest available research, there is a notable absence of direct, peer-reviewed studies comparing the biological efficacy of synthetically produced this compound with its natural counterpart. While the total synthesis of this compound has been reported in the scientific literature, subsequent head-to-head biological evaluations against the natural isolate have not been published. Consequently, this guide will focus on the well-documented efficacy of natural this compound and provide a framework for the anticipated evaluation of its synthetic equivalent.

Efficacy of Natural this compound: In Vitro Cytotoxicity

Natural this compound has exhibited potent cytotoxic effects across a range of human cancer cell lines. Notably, it shows a degree of selectivity for cancer cells over normal cell lines.[1][2] The most significant activity has been observed in the human promyelocytic leukemia cell line, HL60.[1]

Cell LineCell TypeIC50 (µM)Reference
HL60 Human Promyelocytic LeukemiaNot explicitly stated, but highest sensitivity observed
HeLa Human Cervix Epithelioid Carcinoma-
MC3T3-E1 Mouse Calvaria-derived Pre-osteoblast-
MRC-5 Human Normal Lung Fibroblast-
L1210 Murine Leukemia-
KB Human Cervix Carcinoma-

IC50 values for HeLa, MC3T3-E1, MRC-5, L1210, and KB cells were not explicitly provided in the referenced abstracts, but cytotoxicity was demonstrated.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The primary mechanism of action for this compound's cytotoxic effects is the induction of apoptosis. This is achieved through the suppression of the Interleukin-6 (IL-6) induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The process involves the following key steps:

  • IL-6 Stimulation: Interleukin-6, a cytokine often implicated in cancer cell proliferation and survival, binds to its receptor on the cell surface.

  • STAT3 Activation: This binding triggers a signaling cascade that leads to the phosphorylation and activation of STAT3.

  • Nuclear Translocation and Gene Expression: Activated STAT3 translocates to the nucleus and promotes the transcription of genes that inhibit apoptosis and promote cell survival.

  • This compound Intervention: this compound is believed to bind to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which in turn regulates STAT3 activation. By interfering with this pathway, this compound suppresses STAT3 activation.

  • Apoptosis Induction: The inhibition of the pro-survival STAT3 signaling leads to the activation of apoptotic pathways, evidenced by DNA fragmentation and caspase-3 activation.

PlakevulinA_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor STAT3 STAT3 IL6R->STAT3 Activates IL6 Interleukin-6 (IL-6) IL6->IL6R Binds pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation HSD17B4 HSD17B4 HSD17B4->STAT3 Regulates Activation PlakevulinA This compound PlakevulinA->pSTAT3 Suppresses PlakevulinA->HSD17B4 Binds to Gene Pro-survival Gene Transcription pSTAT3_dimer->Gene Promotes Apoptosis Apoptosis Gene->Apoptosis Inhibits

Figure 1. Proposed signaling pathway of this compound in inducing apoptosis via suppression of STAT3 activation.

Experimental Protocols

The following is a generalized protocol for the in vitro cytotoxicity assays used to evaluate natural this compound, based on standard methodologies referenced in the literature.

Cell Culture and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HL60, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a DMSO vehicle, with the final DMSO concentration kept below 0.1%) and incubated for a further 48-72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add this compound (various concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt Add MTT solution incubation2->mtt incubation3 Incubate 4h mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 read->calculate end Results calculate->end

Figure 2. General experimental workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

Synthetic vs. Natural: General Considerations

While direct comparative data for this compound is lacking, the broader field of drug discovery offers insights into the potential similarities and differences between natural and synthetic compounds.

  • Efficacy and Purity: A successful total synthesis should yield a compound that is chemically identical to the natural product, and therefore, should exhibit identical biological activity. Any observed differences in efficacy would likely be attributable to impurities in either the natural isolate or the synthetic product. Modern purification techniques aim to minimize such discrepancies.

  • Supply and Scalability: The primary advantage of a viable synthetic route is the potential for a consistent and scalable supply, unconstrained by the availability of the natural source. This is crucial for extensive preclinical and clinical development.

  • Analog Development: Total synthesis opens the door to the creation of novel analogs with potentially improved efficacy, reduced toxicity, or more favorable pharmacokinetic properties.

Conclusion

Natural this compound is a promising cytotoxic agent that induces apoptosis through the inhibition of the IL-6/STAT3 signaling pathway. While a direct comparison with a synthetic version is not yet available in the literature, a successful total synthesis is expected to produce a compound with equivalent biological activity. The development of a robust synthetic route will be a critical step in advancing this compound and its analogs as potential cancer therapeutics by ensuring a reliable supply for further research and enabling the exploration of structure-activity relationships. Future studies directly comparing the efficacy of natural and synthetic this compound are eagerly awaited by the research community.

References

Comparative Analysis of (+)-Plakevulin A Cytotoxicity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of (+)-Plakevulin A, an oxylipin derived from the Okinawan sponge Plakortis sp., across various cancer cell lines. While initial studies highlighted its inhibitory effects on DNA polymerases α and δ, recent findings suggest a broader mechanism of action, including the induction of apoptosis through novel signaling pathways.[1][2] This document summarizes the available experimental data on its IC50 values, details the typical methodologies used for these assessments, and illustrates the key signaling pathways involved in its anticancer activity.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For this compound, cytotoxicity has been evaluated against a panel of human and murine cell lines. While specific IC50 values were not available in the reviewed literature, a 2024 study by Kabasawa et al. provided a qualitative comparison of its activity.[1][2] Human promyelocytic leukemia (HL60) cells demonstrated the highest sensitivity to this compound.[1] The compound also exhibited cytotoxicity against murine leukemia (L1210) and human cervix carcinoma (KB) cell lines. Notably, this compound showed selectivity for cancer cells over normal cell lines, such as mouse calvaria-derived pre-osteoblasts (MC3T3-E1) and human normal lung fibroblasts (MRC-5).

Cell LineCancer TypeOrganismIC50 (µM)Sensitivity Ranking
HL60Promyelocytic LeukemiaHumanData not availableHighest
HeLaCervix Epithelioid CarcinomaHumanData not availableActive
L1210LeukemiaMurineData not availableActive
KBCervix CarcinomaHumanData not availableActive
MC3T3-E1Pre-osteoblast (Normal)MouseData not availableLow
MRC-5Lung Fibroblast (Normal)HumanData not availableLow

Experimental Protocols

The determination of IC50 values is a fundamental component of in vitro drug evaluation. A widely used method for assessing cell viability and cytotoxicity is the MTT assay.

MTT Assay Protocol for IC50 Determination

This protocol outlines a standard procedure for determining the IC50 of a compound on adherent cancer cells.

1. Reagent and Cell Preparation:

  • Cell Culture: Culture the desired cancer cell lines in their appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions of the stock solution to create a range of desired concentrations.

2. Cell Treatment:

  • After the 24-hour incubation period, remove the culture medium from the wells.

  • Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

3. Cell Viability Assessment:

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

  • The IC50 value is determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a test compound using a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare & Seed Cells (96-well plate) treat_cells Treat Cells with Compound Dilutions prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for IC50 determination.

Proposed Signaling Pathway of this compound in HL60 Cells

This compound induces apoptosis in HL60 cells by suppressing the IL-6-induced STAT3 signaling pathway. Evidence suggests that it may bind to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which is known to regulate STAT3 activation. This inhibition of STAT3 leads to the activation of downstream apoptotic pathways.

G cluster_pathway Apoptotic Signaling of this compound plakevulin This compound hsd17b4 HSD17B4 plakevulin->hsd17b4 Binds to stat3 STAT3 Activation plakevulin->stat3 Suppresses hsd17b4->stat3 Regulates il6 Interleukin-6 (IL-6) il6->stat3 Induces apoptosis Apoptosis (Caspase-3 Activation, DNA Fragmentation) stat3->apoptosis Inhibition leads to

Proposed mechanism of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for (+)-Plakevulin A

Author: BenchChem Technical Support Team. Date: November 2025

As a potent cytotoxic and antineoplastic agent, (+)-Plakevulin A and all materials contaminated with it require meticulous disposal procedures to ensure the safety of laboratory personnel and the environment. Due to its hazardous nature, this compound waste must be managed as chemotherapeutic or cytotoxic waste, segregated from regular trash and other waste streams, and disposed of through a licensed hazardous waste management service. Adherence to institutional and regulatory guidelines is paramount.

Waste Categorization and Handling

All items that have come into contact with this compound are to be considered hazardous. This includes unused or expired compounds, solutions, contaminated personal protective equipment (PPE), labware, and cleaning materials. Proper segregation at the point of generation is critical.

Waste TypeDescriptionContainer TypeDisposal Route
Solid Waste Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and other solid materials.Yellow, puncture-proof container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[1]Collection by a licensed environmental health and safety (EHS) contractor for incineration.
Liquid Waste Unused or spent this compound solutions, contaminated culture media, and rinsing solutions from cleaning contaminated glassware.Leak-proof, shatter-resistant container (e.g., glass or plastic) with a secure lid, labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[1]Collection by a licensed EHS contractor for incineration. Do not dispose of down the drain.[1]
Sharps Waste Needles, syringes, scalpels, and other sharp instruments contaminated with this compound.Yellow, puncture-proof sharps container specifically designated for chemotherapeutic waste.[1]Collection by a licensed EHS contractor for incineration.
Grossly Contaminated Items Materials used to clean up spills of this compound.Sealable plastic bags placed inside a yellow chemotherapeutic waste container.Collection by a licensed EHS contractor for incineration.

Experimental Protocol: Decontamination of Work Surfaces

A routine decontamination procedure should be performed after each use of this compound to ensure a safe working environment.

Materials:

  • Low-lint wipes

  • Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste container (yellow chemotherapeutic waste bin)

Procedure:

  • Preparation: Don all required PPE, including double gloves, a lab coat, and safety glasses, before starting the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the designated hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to remove any detergent residue. Wipe the surface using the same unidirectional technique and dispose of the wipe.

  • Disinfection (IPA): Apply 70% IPA to the surface with a new wipe. This step disinfects and helps remove any remaining chemical residues. Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully doff the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, placing each item in the designated hazardous waste container.

Disposal Workflow

The following diagram outlines the decision-making and handling process for waste generated during research involving this compound.

Workflow for the segregation and disposal of this compound waste. start Waste Generation (this compound) is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Yellow Chemotherapeutic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (PPE, labware) is_liquid->solid_waste No liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Yellow Chemotherapeutic Solid Waste Container solid_waste->solid_container seal_container Seal Container When 3/4 Full sharps_container->seal_container liquid_container->seal_container solid_container->seal_container ehs_pickup Arrange for Pickup by Licensed EHS Waste Contractor seal_container->ehs_pickup end Incineration ehs_pickup->end

Caption: Logical workflow for the handling and disposal of this compound waste.

References

Safe Handling and Disposal of (+)-Plakevulin A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING (+)-PLAKEVULIN A

This compound is an oxylipin exhibiting potent biological activity, including cytotoxicity against various cancer cell lines and the induction of apoptosis.[1] Due to its cytotoxic nature and as a novel research compound, it must be handled with extreme caution. A comprehensive risk assessment should be conducted before any work is initiated. This guide provides essential safety protocols for personal protective equipment (PPE), operational procedures, and waste disposal to minimize exposure and ensure a safe laboratory environment.

Risk Assessment and Hazard Summary

Given that a specific Safety Data Sheet (SDS) is not available for this compound, it must be treated as a substance with unknown toxicity and potential long-term health effects. The known biological activities necessitate handling it as a potent, cytotoxic compound. All personnel must be thoroughly trained in handling such materials before commencing work.

Hazard Category Potential Risk Primary Control Measures
Acute Toxicity (Oral, Dermal, Inhalation) Unknown, but assumed to be high due to cytotoxicity.Engineering controls (fume hood, glove box), comprehensive PPE, and strict handling protocols to prevent any direct contact or aerosol generation.
Skin Corrosion/Irritation Unknown. Assume it can cause skin irritation upon contact.Use of appropriate chemical-resistant gloves and a lab coat is mandatory.
Serious Eye Damage/Irritation Unknown. Assume it can cause serious eye irritation or damage.ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required. A face shield should be used when a splash hazard is present.[2]
Carcinogenicity/Mutagenicity Unknown. As a DNA polymerase inhibitor and cytotoxic agent, it should be considered a potential carcinogen/mutagen.[1]All handling of the solid compound and concentrated solutions must be done within a certified chemical fume hood or glove box.
Reproductive Toxicity Unknown. Potent biological activity suggests a potential risk.Personnel who are pregnant, planning to become pregnant, or breastfeeding should be advised of the risks and may be excluded from handling this compound.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double Gloving (Chemotherapy-rated Nitrile Gloves)An inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve. This provides a barrier against potential contamination during handling and in case of a spill. Change gloves immediately if contaminated.
Body Disposable, Solid-Front Lab Coat with Cuffed SleevesA disposable lab coat provides a barrier to prevent contamination of personal clothing. The solid front and cuffed sleeves offer enhanced protection against spills and aerosols.
Eyes/Face Safety Goggles or Safety Glasses with Side Shields. Face Shield for splash hazards.Protects eyes from splashes and airborne particles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing (e.g., preparing stock solutions).[2]
Respiratory N95 Respirator (or higher)Required when handling the powdered form of the compound outside of a containment device (e.g., during weighing). A full risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR).

Operational and Handling Plan

1. Designated Work Area:

  • All work with this compound, including weighing, reconstitution, and dilutions, must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.

  • The designated area should be clearly marked with a warning sign indicating the presence of a potent cytotoxic agent.

2. Weighing the Compound:

  • Weighing of powdered this compound should be performed in a containment device, such as a ventilated balance enclosure or a glove box, to prevent the generation of airborne particles.

  • Use anti-static weigh paper or boats to minimize dispersal of the powder.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • When dissolving the compound, add the solvent slowly to the vial to avoid splashing.

4. Experimental Procedures:

  • All manipulations of solutions containing this compound should be carried out in a fume hood.

  • After handling, decontaminate all surfaces in the designated area with an appropriate cleaning solution (e.g., 70% ethanol followed by a surface decontaminant).

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Contaminated gloves, lab coats, weigh paper, pipette tips, and vials should be placed in a clearly labeled, leak-proof, purple cytotoxic waste bag or container.[3]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

2. Decontamination of Glassware:

  • Reusable glassware should be decontaminated by soaking in a validated inactivating solution or a strong oxidizing agent before standard washing. Consult your institution's safety office for recommended procedures.

3. Final Disposal:

  • Cytotoxic waste must be collected by the institution's environmental health and safety department for high-temperature incineration.

Emergency Procedures

1. Spills:

  • Small Spills (within a fume hood): Absorb the spill with a chemotherapy spill pad or absorbent material. Decontaminate the area with an appropriate cleaning agent. All cleanup materials must be disposed of as cytotoxic waste.

  • Large Spills (outside of a fume hood): Evacuate the area immediately. Alert others and contact the institutional safety office. Prevent entry to the area until it has been decontaminated by trained personnel.

2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Diagrams

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Work Environment start Start: Handling this compound task_assessment Assess Task: Weighing Powder vs. Handling Dilute Solution start->task_assessment weighing Weighing Solid Compound task_assessment->weighing Solid solution Handling Liquid Solution task_assessment->solution Liquid ppe_weighing Double Nitrile Gloves Disposable Lab Coat Safety Goggles N95 Respirator (or PAPR) weighing->ppe_weighing ppe_solution Double Nitrile Gloves Disposable Lab Coat Safety Goggles (Face shield if splash risk) solution->ppe_solution fume_hood Work in Chemical Fume Hood or Glove Box ppe_weighing->fume_hood ppe_solution->fume_hood end_node Proceed with Experiment fume_hood->end_node

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.